Antitubercular agent-30
Description
The exact mass of the compound N-(4-nitrophenyl)-2-(2-thienyl)acetamide is 262.04121336 g/mol and the complexity rating of the compound is 311. The solubility of this chemical has been described as 39 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOASBEGFXYCEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329797 | |
| Record name | N-(4-nitrophenyl)-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384857-54-9 | |
| Record name | N-(4-nitrophenyl)-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Antitubercular Agent-30
Disclaimer: This document provides a comprehensive overview based on publicly available information. The primary research article detailing the synthesis and evaluation of "Antitubercular agent-30" is not fully accessible, limiting the depth of specific experimental protocols and definitive mechanistic pathways. Therefore, this guide presents the available data in conjunction with plausible mechanisms of action based on related compounds.
Introduction
Tuberculosis remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. "this compound," identified as compound 16 in a series of N-(aryl)-2-thiophen-2-ylacetamides, has emerged from initial screenings as a potential candidate for further investigation. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, based on the available scientific literature. The focus is on its core mechanism of action, supported by quantitative data, representative experimental protocols, and visual diagrams of potential molecular interactions and workflows.
Data Presentation
The primary study on the N-(aryl)-2-thiophen-2-ylacetamide series, including this compound, reported the in vitro activity against Mycobacterium tuberculosis. While the specific minimum inhibitory concentration (MIC) for each compound is not available in the abstract, the range of activity for the most promising compounds was disclosed.
| Compound Series | Active Compounds | Reported MIC Range (µg/mL) | Reference |
| N-(aryl)-2-thiophen-2-ylacetamides | 2, 3, 7, 8, 11, 12, 15, 16 (this compound) , and 20 | 25 - 100 | --INVALID-LINK-- |
Potential Mechanisms of Action
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on the chemical scaffold (a thiophene derivative), several plausible mechanisms can be hypothesized. Thiophene-containing compounds have been reported to exhibit antitubercular activity through various pathways.
One of the most critical pathways for Mycobacterium tuberculosis survival is the synthesis of mycolic acids, which are essential components of its unique cell wall. Several antitubercular drugs target this pathway. It is conceivable that N-(aryl)-2-thiophen-2-ylacetamides interfere with a key enzyme in this process. A potential target is the polyketide synthase 13 (Pks13), which is involved in the final condensation step of mycolic acid biosynthesis.[1]
Another possible mechanism for thiophene-based compounds involves the cytochrome bc1-aa3 supercomplex, which is crucial for cellular respiration. Some novel scaffolds have been shown to target the QcrB subunit of this complex.[2]
Furthermore, some nitrothiophene derivatives act as prodrugs that are activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, which has bactericidal effects.[3][4] While this compound is not a nitrothiophene, the general principle of prodrug activation could be a possibility.
Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Synthesis
The following diagram illustrates a potential mechanism where this compound inhibits a key enzyme in the mycolic acid synthesis pathway, leading to cell wall disruption and bacterial death.
References
- 1. Investigational Thiophene Drug Kills Tuberculosis Bacteria by Blocking Mycolic Acid Synthesis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Antitubercular Agent-30 (PAMCHD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis remains a significant global health threat, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This technical whitepaper details the discovery, synthesis, and biological evaluation of a promising candidate, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as Antitubercular agent-30 or PAMCHD. This document provides a comprehensive overview of its synthesis, in vitro efficacy against both replicating and non-replicating persistent mycobacteria, and detailed experimental protocols for its characterization and evaluation.
Introduction: The Emergence of a New Antitubercular Candidate
This compound (PAMCHD) was identified as a promising hit from a whole-cell based phenotypic screening of a diverse library of small molecules against Mycobacterium tuberculosis H37Rv.[1][2] This compound, a derivative of cyclohexane-1,3-dione, has demonstrated significant in vitro activity, positioning it as a valuable lead for the development of new anti-TB drugs.[1][3][4][5] Notably, PAMCHD exhibits both tuberculostatic and tuberculocidal properties and maintains its efficacy against various drug-resistant clinical isolates.[1][3][5][6]
Synthesis of this compound (PAMCHD)
The synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is achieved through a straightforward and efficient one-pot condensation reaction.[7]
Synthetic Scheme
The reaction involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (also known as dimedone) with 2-aminophenol in the presence of triethyl orthoformate, which acts as both a reactant and a dehydrating agent.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro potency of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione against drug-resistant and non-replicating persisters of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"Antitubercular agent-30" chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro evaluation of Antitubercular agent-30, a compound with demonstrated activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antitubercular therapeutics.
Chemical Structure and Properties
This compound is a novel synthetic compound identified for its potential as an antibacterial agent. The chemical structure is presented below.
Chemical Structure:
Image Source: MedChemExpress
At present, detailed physicochemical properties such as melting point, boiling point, and solubility in various solvents have not been extensively published in the available literature. For research purposes, it is often supplied as a solid and may be dissolved in solvents like DMSO for in vitro assays.[1]
In Vitro Biological Activity
This compound has been evaluated for its inhibitory activity against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cells. The key quantitative data from these assessments are summarized in the table below.
| Parameter | Test Organism/Cell Line | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis | 50 µg/mL | [1] |
| 85% Lethal Dose (LD85) | Murine Macrophage Cells | ~100 µg/mL | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of a candidate antitubercular agent, based on standard practices in the field.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antitubercular agent is the lowest concentration that inhibits the visible growth of Mycobacterium tuberculosis. A common method for this determination is the broth microdilution assay.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Sterile saline with Tween 80
-
Alamar Blue or Resazurin reagent
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared in sterile saline with Tween 80 and the turbidity is adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: The test compound is serially diluted in Middlebrook 7H9 broth in the 96-well plate to achieve a range of concentrations to be tested.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compound. Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.
-
Incubation: The microtiter plate is sealed and incubated at 37°C for 7-14 days.
-
Reading Results: After incubation, a growth indicator such as Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating inhibition of bacterial growth.
Cytotoxicity Assay in Murine Macrophages
This assay evaluates the toxic effect of the compound on a mammalian cell line, providing an indication of its potential for host toxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Macrophage cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with vehicle (DMSO) and untreated cells are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The LD85 is the concentration of the compound that results in 85% cell death.
Visualizations
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the initial in vitro screening and evaluation of a potential antitubercular agent.
Caption: General workflow for the in vitro screening of antitubercular compounds.
Logical Relationship in Candidate Selection
This diagram outlines the logical decision-making process based on the outcomes of the primary in vitro assays.
Caption: Decision-making logic for advancing an antitubercular lead candidate.
References
In Vitro Antimycobacterial Activity of Novel Antitubercular Agents: A Technical Overview
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This technical guide provides an in-depth overview of the in vitro antimycobacterial activity of a representative novel agent, focusing on quantitative data, experimental protocols, and associated cellular pathways. As "Antitubercular agent-30" is not a publicly documented entity, this paper will use "Compound 7c," a recently developed thiazolo[3,2-a][1][2][3]triazine derivative, as a practical exemplar for researchers, scientists, and drug development professionals. This compound has demonstrated promising activity against various strains of Mtb.[4]
Quantitative Data Summary
The in vitro efficacy of an antitubercular agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The tables below summarize the reported in vitro activity of Compound 7c against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 7c against M. tuberculosis Strains [4]
| M. tuberculosis Strain | MIC (µM) |
| Drug-Sensitive (DS) | 2.28 |
| Multi-Drug Resistant (MDR) | 18.14 |
| Extensive Drug-Resistant (XDR) | 36.31 |
Table 2: Inhibitory Concentration (IC50) of Compound 7c against InhA Enzyme [4]
| Target Enzyme | IC50 (µM) |
| InhA (Enoyl-Acyl Carrier Protein Reductase) | 2.47 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antimycobacterial activity. The following sections describe the typical protocols employed in the in vitro evaluation of novel antitubercular agents like Compound 7c.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of novel compounds against M. tuberculosis is frequently determined using the Microplate Alamar Blue Assay (MABA).[5] This colorimetric assay provides a reliable and high-throughput method for assessing mycobacterial viability.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv for DS, and clinical isolates for MDR/XDR)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compound (e.g., Compound 7c) and standard control drugs (e.g., isoniazid, rifampicin)
-
Alamar Blue reagent
-
Resazurin
Procedure:
-
Bacterial Culture Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth until they reach the mid-logarithmic growth phase. The culture is then diluted to a standardized cell density.
-
Compound Dilution: The test compound is serially diluted in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing bacteria without the compound and wells with medium only are included.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After incubation, Alamar Blue and resazurin are added to each well.
-
Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration at which no color change is observed.
Enzyme Inhibition Assay (InhA)
To investigate the mechanism of action, an enzyme inhibition assay targeting a specific mycobacterial enzyme, such as InhA, is performed.
Materials:
-
Recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Substrate (e.g., 2-trans-dodecenoyl-CoA)
-
Test compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the InhA enzyme, NADH, and the test compound at various concentrations is prepared in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Monitoring of Reaction: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of IC50: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and the proposed signaling pathway for the mechanism of action of Compound 7c.
References
- 1. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Design, synthesis and anti-Mycobacterium tuberculosis evaluation of new thiazolidin-4-one and thiazolo[3,2-a][1,3,5]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Cytotoxicity Screening of Antitubercular Agent-30
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening for a novel compound, designated as Antitubercular Agent-30. The document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.
Introduction
The initial phase of drug discovery for new antitubercular agents involves a critical assessment of their potential toxicity to mammalian cells. Preliminary cytotoxicity screening is essential to identify compounds that exhibit selective activity against Mycobacterium tuberculosis while demonstrating minimal harm to host cells. This process helps to de-risk drug candidates early in the development pipeline, saving time and resources. This guide outlines a standard in vitro method, the MTT assay, for evaluating the cytotoxic profile of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture human lung fibroblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation
The results of the cytotoxicity screening are summarized below. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value, the concentration of an inhibitor where the response (or binding) is reduced by half, is a key metric for cytotoxicity.
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Untreated Control | 1.25 ± 0.08 | 100% |
| Vehicle Control (DMSO) | 1.23 ± 0.07 | 98.4% |
| 0.1 | 1.21 ± 0.09 | 96.8% |
| 1 | 1.15 ± 0.06 | 92.0% |
| 10 | 0.85 ± 0.05 | 68.0% |
| 50 | 0.42 ± 0.04 | 33.6% |
| 100 | 0.15 ± 0.03 | 12.0% |
| IC50 Value (µM) | ~ 35 |
Visualizations
The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.
Cytotoxic agents can induce cell death through various mechanisms, including apoptosis. The diagram below shows a simplified representation of the intrinsic apoptosis pathway, which is often triggered by cellular stress.
The Structure-Activity Relationship of Benzothiazoles as Potent Antitubercular Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the benzothiazole class of compounds, a promising scaffold in the development of novel antitubercular agents. The primary mechanism of action for many of these compounds is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[1] This document synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the SAR of this important class of molecules.
Core Structure and Mechanism of Action
Benzothiazoles are heterocyclic compounds that have emerged as a significant scaffold in the fight against Mycobacterium tuberculosis (M. tb).[2][3] Their potency is largely attributed to their ability to target DprE1, an enzyme essential for the biosynthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.[1][4] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), a key precursor for arabinan synthesis.[4][5] By inhibiting DprE1, benzothiazole derivatives disrupt the formation of the cell wall, leading to bacterial cell death.[4] This targeted approach makes them effective against both drug-susceptible and drug-resistant strains of M. tb.[6]
The DprE1 Pathway and Inhibition
The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis and its inhibition by benzothiazole-based agents.
Quantitative Structure-Activity Relationship Data
The antitubercular activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various series of benzothiazole compounds against the H37Rv strain of M. tuberculosis.
Table 1: SAR of Pyrimidine-Tethered Benzothiazole Derivatives
Data from a study on pyrimidine-tethered benzothiazoles highlights the importance of substitutions on the pyrimidine ring.[7]
| Compound ID | R Group (Substitution on Pyrimidine) | MIC (µg/mL) vs. M. tb H37Rv (ATCC 25177) |
| 4 | Unsubstituted | 3.9 |
| 5a | N-CH₃ | 7.81 |
| 5b | N-CH₂COOC₂H₅ | 0.98 |
| 5c | N-CH₂C₆H₅ | 0.24 |
| 12 | 6-(4-phenylpiperazin-1-yl) | 0.98 |
| 15 | 6-(4-methylpiperazin-1-yl) | 0.48 |
| INH | Isoniazid (Reference) | 0.06 |
Key observation: N-alkylation of the pyrimidine ring with bulky, lipophilic groups such as benzyl (5c) or the introduction of piperazine moieties (12, 15) significantly enhances the antitubercular activity compared to the unsubstituted parent compound (4).[7]
Table 2: SAR of Benzothiazole-Thiazole Hybrids
This series explores the effect of substitutions on a phenyl ring attached to a thiazole moiety, which is then linked to the benzothiazole core.[8]
| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (µg/mL) vs. M. tb H37Rv |
| 4a | 4-H | 31.25 |
| 4b | 4-NO₂ | 3.90 |
| 4c | 4-Cl | 7.81 |
| 4d | 4-F | 15.63 |
| 4f | 2-Cl | 7.81 |
Key observation: The presence of electron-withdrawing groups, such as nitro (4b) and halogens (4c, 4d, 4f), on the phenyl ring enhances the antitubercular activity.[8] The nitro-substituted compound 4b was the most potent in this series.[8]
Table 3: SAR of 2-Amido Benzothiazole Derivatives
This table presents data for benzothiazoles with different amide linkages at the 2-position.
| Compound ID | Amide Moiety | MIC (µg/mL) vs. M. tb H37Rv |
| V | 2-[5-(4-Bromophenyl)-2-furylcarboxamido] | > 50 |
| IX | 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy | 1.6 |
| Isoniazid | Reference Drug | 0.4 |
Key observation: The introduction of a methoxy group at the 6-position of the benzothiazole ring can dramatically increase potency, as seen by comparing compound V with the significantly more active compound IX.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for SAR studies. The following are standard methodologies for evaluating the antitubercular activity and cytotoxicity of benzothiazole derivatives.
General Synthesis of Benzothiazole Derivatives
A common synthetic route involves the condensation of substituted 2-aminothiophenols with various reagents. The following diagram outlines a generalized workflow for synthesizing benzothiazole-based compounds.
Example Protocol (One-pot Biginelli reaction): [3]
-
Dissolve benzothiazolyloxobutanamide, a substituted aromatic aldehyde, and thiourea in an appropriate solvent (e.g., ethanol).
-
Add a catalyst if required.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using spectroscopic methods (NMR, IR, Mass Spectrometry).
Antitubercular Activity Screening: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the MIC of compounds against M. tuberculosis.[10][11]
Materials:
-
96-well microtiter plates (black, clear-bottomed for fluorimetric reading).[12]
-
Middlebrook 7H9 broth supplemented with OADC or similar.[10]
-
Resazurin sodium salt solution (e.g., 0.01% wt/vol in distilled water).[10]
-
M. tuberculosis H37Rv culture.
-
Test compounds and reference drugs (e.g., Isoniazid, Rifampicin).
Procedure:
-
Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row.
-
Inoculum Preparation: Prepare a suspension of M. tb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension (e.g., 1:20) in broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a media-only sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Indicator Addition: After incubation, add 30 µL of resazurin solution to each well.[12]
-
Re-incubation: Re-incubate the plates for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[10]
Cytotoxicity Assay: MTT Assay
It is crucial to assess the toxicity of lead compounds against mammalian cells to determine their selectivity index. The MTT assay is a standard colorimetric assay for this purpose.[13]
Materials:
-
Human cell line (e.g., HepG2 hepatocytes, THP-1 macrophages).[14]
-
96-well plates.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 hours).[15]
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Conclusion
The benzothiazole scaffold represents a highly promising foundation for the development of new antitubercular drugs, primarily through the potent inhibition of the essential DprE1 enzyme. Structure-activity relationship studies consistently demonstrate that the efficacy of these agents can be significantly modulated by strategic substitutions on the benzothiazole core and appended moieties. Key takeaways for drug development professionals include the enhancement of activity through the introduction of lipophilic and electron-withdrawing groups, as well as specific heterocyclic substitutions that can improve potency and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new benzothiazole derivatives, enabling the identification of candidates with high efficacy against M. tuberculosis and low cytotoxicity, thereby accelerating the journey towards novel and effective tuberculosis therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. academic.oup.com [academic.oup.com]
- 13. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives [mdpi.com]
- 14. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pretomanid: A Technical Guide to a Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel therapeutic agents to combat drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of Pretomanid (formerly PA-824), a novel nitroimidazooxazine with potent bactericidal activity. This document details its unique dual mechanism of action, summarizes key quantitative efficacy data, provides comprehensive experimental protocols for its evaluation, and visualizes its metabolic activation and experimental workflows through detailed diagrams.
Introduction
Pretomanid is a critical component of new, shorter, and more effective treatment regimens for tuberculosis, particularly for drug-resistant forms of the disease.[1] It belongs to a class of compounds known as nitroimidazoles and is a prodrug that requires intracellular activation to exert its antimycobacterial effects.[1][2][3] Its development marks a significant advancement in the fight against TB, offering a new mechanism of action to overcome existing drug resistance patterns.
Mechanism of Action
Pretomanid exhibits a unique, dual mechanism of action that is effective against both actively replicating and dormant, non-replicating M. tuberculosis.[1][3]
-
Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This disruption of the cell wall integrity leads to bacterial cell death.[3]
-
Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas where bacilli are often dormant, Pretomanid acts as a respiratory poison.[3] The activation of the drug releases reactive nitrogen species, including nitric oxide (NO), which are toxic to the bacteria and disrupt cellular respiration.[1][2]
This dual activity makes Pretomanid a potent agent for sterilizing tuberculous lesions and reducing the duration of treatment.
Metabolic Activation Pathway
Pretomanid is a prodrug that is activated within the mycobacterium through a specific enzymatic pathway.
Caption: Metabolic activation of Pretomanid within M. tuberculosis.
Quantitative Efficacy Data
The in vitro potency of Pretomanid against drug-susceptible M. tuberculosis is a key indicator of its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.
| Parameter | Organism | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis (Drug-Susceptible) | 0.015 - 0.25 | [4][5] |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.015 - 0.25 | [4] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of antitubercular agents. The following sections provide methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.[6][7]
Objective: To determine the lowest concentration of Pretomanid that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Pretomanid stock solution (dissolved in DMSO)
-
M. tuberculosis H37Rv (ATCC 27294) or other susceptible strains
-
Sterile 96-well U-shaped microtiter plates
-
Inverted mirror for reading
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[7]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of Pretomanid in 7H9 broth in a separate 96-well plate.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate Pretomanid dilution to the wells of the assay plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a drug-free growth control well (inoculum + broth) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-21 days.
-
-
Reading Results:
-
Visually inspect the plates for bacterial growth using an inverted mirror. The MIC is the lowest concentration of Pretomanid that shows no visible growth compared to the drug-free control.[6]
-
References
- 1. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
A Technical Guide to Pretomanid (Antitubercular agent-30) for the Treatment of Drug-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global public health. This has necessitated the development of novel therapeutic agents with unique mechanisms of action. Pretomanid, a member of the nitroimidazooxazine class, is a recently developed antitubercular agent that has demonstrated significant efficacy against drug-resistant M.tb strains.[1][2] This document provides a comprehensive technical overview of pretomanid, including its mechanism of action, in vitro and in vivo efficacy data, and the methodologies of key experimental and clinical evaluations.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell.[3][4] Its dual mechanism of action makes it effective against both actively replicating and dormant, non-replicating bacilli.[4][5]
-
Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is unique to mycobacteria.[3][6] This enzyme utilizes the reduced cofactor F420 to reduce the nitro group of pretomanid.[3]
-
Action against Replicating M.tb: In aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][7] This disruption of cell wall integrity leads to bacterial cell death.[7]
-
Action against Non-Replicating M.tb: Under anaerobic conditions, the activation of pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[5][7] These reactive species act as respiratory poisons, disrupting the bacterium's energy metabolism and leading to cell death even in a dormant state.[4][5]
Below is a diagram illustrating the activation and mechanism of action of Pretomanid.
References
- 1. Tuberculosis | Pretomanid in drug-resistant tuberculosis: a profile of its use | springermedicine.com [springermedicine.com]
- 2. drugtopics.com [drugtopics.com]
- 3. grokipedia.com [grokipedia.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pretomanid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Pretomanid? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Antitubercular Agent-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed in vitro assay protocols for the evaluation of "Antitubercular agent-30," a novel compound with potential activity against Mycobacterium tuberculosis. The following protocols describe methods to determine the minimum inhibitory concentration (MIC), assess cytotoxicity in mammalian cell lines, and evaluate intracellular antimycobacterial activity. These assays are fundamental in the preclinical development of new antitubercular agents.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro activity profile of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity against the Vero mammalian cell line.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) |
| This compound | 0.8 |
| Isoniazid (Control) | 0.1 |
| Rifampicin (Control) | 0.2 |
Table 2: Cytotoxicity (IC50) of this compound
| Compound | Vero Cell Line IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound | > 64 | > 80 |
| Isoniazid (Control) | > 100 | > 1000 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using a colorimetric assay.[1][2]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
This compound
-
Isoniazid and Rifampicin (positive controls)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Prepare a stock solution of this compound and control drugs in an appropriate solvent (e.g., DMSO).
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Serially dilute the test compounds and controls across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include wells with bacteria only (growth control) and wells with media only (sterility control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[2]
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Caption: Workflow for MIC determination using MABA.
Cytotoxicity Assessment using MTT Assay
This protocol describes the evaluation of the cytotoxic effects of this compound on a mammalian cell line (e.g., Vero) using the MTT assay.[3][4][5][6]
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
96-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator
Procedure:
-
Seed 1 x 10^4 Vero cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with cells and medium only (cell viability control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for cytotoxicity assessment using MTT assay.
Intracellular Activity against M. tuberculosis in Macrophages
This protocol is designed to assess the ability of this compound to kill M. tuberculosis residing within macrophages.[7][8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Mycobacterium tuberculosis H37Rv
-
12-well tissue culture plates
-
DMEM with 10% FBS
-
This compound
-
Lysis buffer (e.g., 0.1% SDS)
-
Middlebrook 7H11 agar plates
Procedure:
-
Seed RAW 264.7 cells into 12-well plates and incubate overnight.
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[8]
-
Wash the cells three times with sterile PBS to remove extracellular bacteria.
-
Add fresh medium containing different concentrations of this compound. Include an untreated control.
-
Incubate the plates for 48-72 hours.
-
After incubation, wash the cells and lyse them with lysis buffer to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of surviving intracellular bacteria.
-
Compare the CFU counts from treated and untreated wells to determine the intracellular killing activity.
Caption: Workflow for intracellular activity assay.
Proposed Mechanism of Action of this compound
Based on preliminary screening (data not shown), it is hypothesized that this compound inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[10] This mechanism is similar to that of the first-line drug isoniazid. The proposed pathway involves the inhibition of the InhA enzyme (enoyl-acyl carrier protein reductase), which is essential for the elongation of fatty acids required for mycolic acid production.
Caption: Proposed mechanism of action of this compound.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pak.elte.hu [pak.elte.hu]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 10. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for Cell-Based Assays of Antitubercular Agent-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document provides detailed application notes and protocols for the initial in vitro cell-based evaluation of a novel compound, "Antitubercular agent-30." The methodologies described herein are standard assays for determining the antimycobacterial potency and host cell cytotoxicity of investigational compounds.
This compound has demonstrated initial promise with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Mycobacterium tuberculosis.[1] Furthermore, it exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µg/mL in murine macrophage cell lines.[1] These preliminary data warrant further investigation into its efficacy and mechanism of action.
The following sections detail the protocols for determining the MIC using the Microplate Alamar Blue Assay (MABA), assessing intracellular growth inhibition within macrophages, and evaluating cytotoxicity. Additionally, a hypothetical signaling pathway is presented to guide further mechanism-of-action studies.
Data Presentation
Table 1: In Vitro Activity of this compound and Control Drugs
| Compound | MIC (µg/mL) vs. M. tb H37Rv | CC50 (µg/mL) vs. Macrophages | Selectivity Index (SI = CC50/MIC) |
| This compound | 50 [1] | >100 [1] | >2 |
| Isoniazid | 0.015 - 0.06 | >100 | >1667 - 6667 |
| Rifampicin | 0.06 - 0.25 | >25 | >100 - 417 |
| Ethambutol | 0.5 - 2.0 | >100 | >50 - 200 |
Note: MIC values for control drugs are sourced from various studies and can vary based on the specific strain and assay conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method to determine the MIC of a compound against M. tb.[2][3][4][5] Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Isoniazid or Rifampicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Sterile deionized water
-
Incubator at 37°C
Procedure:
-
Preparation of M. tb Inoculum:
-
Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations. Prepare similar dilutions for the positive control.
-
-
Assay Plate Setup:
-
Add 200 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells.
-
Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.
-
Add 100 µL of the prepared M. tb inoculum to each well, bringing the final volume to 200 µL.
-
Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Final Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]
-
Re-incubate the plates at 37°C for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Intracellular Mycobacterial Growth Inhibition Assay
This assay evaluates the ability of a compound to inhibit the growth of M. tb within macrophages, which is a crucial step in assessing potential therapeutic efficacy.
Materials:
-
RAW 264.7 or other suitable macrophage cell line
-
DMEM or RPMI-1640 medium with 10% FBS
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Isoniazid or Rifampicin (positive control)
-
Sterile 12-well or 24-well plates
-
Sterile water
-
7H11 agar plates
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into 12- or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁵ cells/well for a 12-well plate).
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Infection of Macrophages:
-
Prepare an M. tb H37Rv suspension and adjust the concentration to achieve a multiplicity of infection (MOI) of 5-10.
-
Remove the culture medium from the macrophages and infect with the M. tb suspension.
-
Incubate for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis.
-
Wash the cells three times with sterile PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh culture medium containing serial dilutions of this compound or control drugs to the infected cells.
-
Include a "no drug" control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation period, lyse the macrophages with sterile water.
-
Prepare serial dilutions of the cell lysates and plate on 7H11 agar.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the number of CFUs to determine the extent of intracellular bacterial growth inhibition.
-
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.
Materials:
-
RAW 264.7 or other suitable macrophage cell line
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Sterile 96-well flat-bottom plates
-
MTS or similar cell viability reagent
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a "no drug" (vehicle control) and a "no cell" (background) control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
Cell Viability Measurement:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Hypothetical Signaling Pathway for this compound
The precise mechanism of action for this compound is currently unknown. The following diagram illustrates a hypothetical pathway where the agent acts as a prodrug, a common mechanism for antituberculars, and subsequently inhibits a critical enzyme in a key metabolic pathway of M. tb, such as mycolic acid synthesis.
This proposed pathway provides a framework for future studies, which could include identifying the activating enzyme, the specific molecular target, and the resulting metabolic disruptions in M. tb. Understanding the mechanism of action is critical for the further development and optimization of this compound as a potential therapeutic.
References
- 1. Frontiers | Mycobacterium Growth Inhibition Assay of Human Alveolar Macrophages as a Correlate of Immune Protection Following Mycobacterium bovis Bacille Calmette–Guérin Vaccination [frontiersin.org]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-30 Against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has intensified the search for novel antitubercular agents with unique mechanisms of action. Antitubercular Agent-30 is a novel synthetic compound under investigation for its potent antimycobacterial activity. Preliminary studies suggest that its mechanism of action may involve the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall that is essential for the pathogen's survival and virulence.[2][3][4][5]
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.[6][7][8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for evaluating the efficacy of a new drug candidate.[9][10][11]
Principle of the Assay
The broth microdilution assay is a widely used method for determining the MIC of antimicrobial agents.[6][7][8][12] The assay involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of M. tuberculosis. Following an incubation period, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the agent that completely inhibits visible growth. This method allows for the simultaneous testing of multiple concentrations and provides a quantitative measure of the agent's potency.[11][13][14]
Experimental Protocols
Biosafety Precautions: All work involving live Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.
-
This compound (stock solution of known concentration).
-
Middlebrook 7H9 broth base.
-
OADC enrichment (Oleic Acid-Albumin-Dextrose-Catalase).
-
Glycerol.
-
Tween 80.
-
Sterile distilled water.
-
Sterile 96-well U-bottom microtiter plates.
-
Sterile reagent reservoirs.
-
Multichannel and single-channel pipettes.
-
Inverted mirror for reading plates.
-
Spectrophotometer (optional, for optical density measurements).
-
Biosafety cabinet.
-
Incubator (37°C with 5% CO2).
Protocol 1: Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on Mtb growth.
-
Drug Dilution Series:
-
Prepare a working solution of this compound in complete Middlebrook 7H9 broth at four times the highest desired final concentration.
-
In a sterile 96-well plate (the "drug plate"), add 100 µL of complete Middlebrook 7H9 broth to wells in columns 2 through 11.
-
Add 200 µL of the 4x working drug solution to column 1.
-
Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).
-
Protocol 2: Preparation of M. tuberculosis Inoculum
-
Culture M. tuberculosis H37Rv in complete Middlebrook 7H9 broth until it reaches mid-logarithmic phase (typically 7-14 days).
-
Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).
-
Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL. This will be the working bacterial suspension.
Protocol 3: Microplate Inoculation and Incubation
-
Using a multichannel pipette, transfer 100 µL of the working bacterial suspension to each well in columns 1 through 11 of the drug plate. This will result in a final bacterial concentration of approximately 5 x 10^5 CFU/mL and will dilute the drug concentrations to their final 1x values.
-
Add 200 µL of sterile complete Middlebrook 7H9 broth to the wells in column 12 to serve as a sterility control.
-
Seal the plate with an adhesive plate sealer or place it in a humidified, sealable bag to prevent evaporation.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 14 days. Results can be read earlier if growth in the control wells is sufficient.
Protocol 4: Determination and Interpretation of MIC
-
After the incubation period, visually inspect the plate for bacterial growth using an inverted mirror.
-
The growth control wells (column 11) should show visible turbidity or a bacterial pellet at the bottom of the U-shaped well.
-
The sterility control wells (column 12) should remain clear.
-
The MIC is the lowest concentration of this compound that shows no visible growth of M. tuberculosis.[10][13]
-
Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established breakpoints.[10][15][16] Since this compound is a novel compound, these breakpoints would need to be determined through further studies.
Data Presentation
The quantitative MIC data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical MIC Values of this compound and Control Drugs against M. tuberculosis Strains
| M. tuberculosis Strain | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv (ATCC 27294) | 0.25 | 0.06 | 0.125 |
| MDR Clinical Isolate 1 | 0.5 | > 4.0 | > 8.0 |
| XDR Clinical Isolate 2 | 0.5 | > 4.0 | > 8.0 |
| Pan-sensitive Isolate 3 | 0.25 | 0.06 | 0.125 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Diagram 2: Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibition of the FAS-II enzyme by Agent-30.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing | PPTX [slideshare.net]
- 10. droracle.ai [droracle.ai]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 13. m.youtube.com [m.youtube.com]
- 14. diva-portal.org [diva-portal.org]
- 15. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes and Protocols for "Antitubercular Agent-30" in a Macrophage Infection Model
Introduction
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat.[1][2] Mtb has the unique ability to survive and replicate within host macrophages, which are the primary niche for the bacterium.[1][2] Therefore, evaluating the intracellular efficacy of novel therapeutic candidates is a critical step in the development of new anti-TB drugs. In vitro macrophage infection models provide a powerful tool for this purpose, allowing for the characterization of a compound's ability to inhibit Mtb growth within its natural cellular environment.[2]
These application notes provide a detailed protocol for assessing the intracellular antimycobacterial activity of a novel investigational compound, "Antitubercular agent-30," using a human THP-1 macrophage infection model. The protocols outlined below describe the culture and differentiation of THP-1 monocytes, infection with M. tuberculosis, treatment with "this compound," and subsequent determination of intracellular bacterial viability.
Key Experimental Protocols
Culture and Differentiation of THP-1 Macrophages
This protocol describes the maintenance of the human monocytic THP-1 cell line and its differentiation into macrophage-like cells suitable for infection studies.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well and 96-well tissue culture plates
Procedure:
-
Maintenance of THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation:
-
Seed THP-1 monocytes into tissue culture plates at a density of 2 x 10⁵ cells/well for a 96-well plate or 1 x 10⁶ cells/well for a 6-well plate.
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will become adherent to the plate.
-
After incubation, wash the cells gently with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and PMA-containing medium.
-
Add fresh, antibiotic-free culture medium and rest the cells for 24 hours before infection.
-
Preparation of Mycobacterium tuberculosis Inoculum
This protocol details the preparation of a single-cell suspension of M. tuberculosis for macrophage infection. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
PBS with 0.05% Tween 80
-
50 mL conical tubes
-
Syringe and 27-gauge needle
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.
-
Wash the pellet twice with PBS containing 0.05% Tween 80.
-
Resuspend the final pellet in RPMI-1640 medium without FBS.
-
To create a single-cell suspension, pass the bacterial suspension through a 27-gauge needle 5-10 times to break up clumps.
-
Allow the suspension to sit for 5 minutes to let any remaining large clumps settle.
-
Carefully transfer the upper portion of the suspension to a new tube.
-
Determine the bacterial concentration by measuring the OD₆₀₀ and correlating it to a previously established standard curve of OD versus colony-forming units (CFU)/mL.
Macrophage Infection Protocol
This protocol describes the infection of differentiated THP-1 macrophages with M. tuberculosis.
Caption: Experimental workflow for macrophage infection and drug efficacy testing.
Procedure:
-
Remove the culture medium from the differentiated THP-1 macrophages.
-
Infect the macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.
-
Gently wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh, complete RPMI-1640 medium containing "this compound" at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Isoniazid or Rifampicin).
Evaluation of Intracellular Bacterial Viability (CFU Assay)
This protocol is for quantifying the number of viable intracellular bacteria after treatment.
Procedure:
-
At desired time points post-infection (e.g., 0, 24, 48, 72 hours), aspirate the medium from the wells.
-
Lyse the macrophages by adding 100 µL of 0.1% sodium dodecyl sulfate (SDS) or sterile water and incubating for 10 minutes at room temperature.
-
Prepare serial 10-fold dilutions of the cell lysates in 7H9 broth or PBS with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of CFUs per well. The activity of "this compound" is measured as the reduction in log₁₀ CFU compared to the vehicle control.
Cytotoxicity Assay
It is crucial to assess whether the observed reduction in CFU is due to the antibacterial activity of the compound and not its toxicity to the host macrophages.
Procedure:
-
Seed and differentiate THP-1 cells in a 96-well plate as described above.
-
Treat the uninfected macrophages with serial dilutions of "this compound" for the same duration as the infection experiment.
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
The efficacy and safety of "this compound" can be summarized in the following tables. Data presented are representative and should be generated experimentally for "this compound".
Table 1: Intracellular Activity of this compound against M. tuberculosis in THP-1 Macrophages
| Compound | Concentration (µM) | Log₁₀ CFU Reduction (vs. Vehicle Control) at 72h |
| Vehicle Control (DMSO) | 0.1% | 0.00 |
| This compound | 1 | 0.5 ± 0.1 |
| 5 | 1.2 ± 0.2 | |
| 10 | 2.1 ± 0.3 | |
| Isoniazid | 1 | 0.4 ± 0.1[3] |
| 5 | 0.5 ± 0.2[3] | |
| Rifampicin | 1 | 1.5 ± 0.3 |
| 5 | 2.5 ± 0.4 |
Table 2: Cytotoxicity Profile of this compound
| Compound | CC₅₀ on THP-1 Macrophages (µM) | Selectivity Index (SI = CC₅₀ / MIC₉₀) |
| This compound | > 100 | > 10 |
| Isoniazid | > 100 | > 100 |
| Rifampicin | > 100 | > 100 |
Note: MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) for "this compound" is assumed to be <10 µM for the purpose of this example.
Signaling Pathways in Mtb-Macrophage Interaction
M. tuberculosis interacts with macrophages through various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which triggers downstream signaling cascades.[1][4] These pathways are crucial for the innate immune response and can be modulated by both the pathogen and therapeutic agents.
Caption: TLR2 signaling pathway activated during Mtb infection of macrophages.
A potential mechanism of action for a host-directed therapy could involve the modulation of cellular processes like autophagy, which is a key host defense mechanism against intracellular Mtb.[5] "this compound" could potentially enhance this process.
Caption: Hypothetical enhancement of autophagy by "this compound".
References
- 1. academic.oup.com [academic.oup.com]
- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Macrophage Response to Mycobacterium tuberculosis and Opportunities for Autophagy Inducing Nanomedicines for Tuberculosis Therapy [frontiersin.org]
- 5. Frontiers | Mycobacterium tuberculosis-macrophage interaction: Molecular updates [frontiersin.org]
"Antitubercular agent-30" solubility for in vitro experiments
Application Note and Protocols for Antitubercular Agent-30
For Research Use Only
Introduction
This compound is a novel synthetic compound under investigation for its potent inhibitory activity against Mycobacterium tuberculosis. This document provides detailed guidelines and protocols for its handling, solubilization, and application in standard in vitro assays. Due to its hydrophobic nature, careful consideration of solvent selection and preparation is critical for obtaining reproducible and reliable experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₀H₁₅N₃O₂ |
| Molecular Weight | 329.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥98% |
| Storage | Store at -20°C, protect from light |
Solubility Profile
The solubility of this compound was determined in various common laboratory solvents at 25°C. It is essential to use this data to prepare appropriate stock solutions for in vitro experiments.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | <0.01 | <0.03 | Practically insoluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.01 | <0.03 | Practically insoluble |
| Ethanol (100%) | 5 | 15.18 | Soluble |
| Methanol (100%) | 2 | 6.07 | Moderately soluble |
| Dimethyl Sulfoxide (DMSO) | >100 | >303.6 | Freely soluble |
| Polyethylene Glycol 400 (PEG400) | 25 | 75.9 | Soluble |
Preparation of Stock Solutions
For in vitro studies, it is recommended to prepare a high-concentration primary stock solution in 100% DMSO. This stock can then be serially diluted in an appropriate cell culture medium.
Protocol for 10 mM Stock Solution in DMSO:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh out 3.29 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Anhydrous DMSO
-
Resazurin sodium salt
-
Sterile 96-well flat-bottom plates
-
Positive control drug (e.g., Isoniazid)
-
Negative control (no drug)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Section 4.
-
Perform a 2-fold serial dilution of the stock solution in 7H9 broth in a 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 0.5% in any well.
-
Prepare an inoculum of M. tuberculosis H37Rv, adjusting the turbidity to a McFarland standard of 0.5, and then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilution.
-
Include a positive control (Isoniazid) and a negative control (broth + inoculum, 0.5% DMSO).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of Resazurin solution (0.01% w/v) to each well.
-
Incubate for an additional 24 hours.
-
Determine the MIC by visual inspection or by reading fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
Protocol 2: Cytotoxicity Assay in Vero Cells
This protocol outlines the assessment of the cytotoxic potential of this compound against the Vero kidney epithelial cell line using an MTT assay.
Hypothetical Signaling Pathway of Cytotoxicity
Caption: Hypothetical pathway for Agent-30 induced cytotoxicity.
Materials:
-
This compound
-
Vero cells (ATCC® CCL-81™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in DMEM from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration must be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the fresh medium containing the drug dilutions.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Solvent Selection Logic for In Vitro Assays
The choice of solvent and final concentration is critical for avoiding artifacts in in vitro experiments. The following diagram illustrates the decision-making process.
Application Notes & Protocols: Formulation and In Vivo Evaluation of Antitubercular Agent-30
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent development of novel antitubercular agents. This document provides detailed application notes and protocols for the preclinical in vivo evaluation of "Antitubercular agent-30," a novel investigational compound. The protocols described herein cover formulation strategies for compounds with poor aqueous solubility, methodologies for assessing efficacy in a murine model of chronic tuberculosis, and preliminary toxicity and pharmacokinetic assessments. These guidelines are based on established practices to ensure robust and reproducible preclinical data.[1][2]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for "this compound" to serve as a template for data presentation.
Table 1: Formulation Composition for In Vivo Studies
| Component | Vehicle System 1 (Aqueous Suspension) | Vehicle System 2 (Lipid-Based) | Purpose |
| This compound | 10 mg/mL | 10 mg/mL | Active Pharmaceutical Ingredient |
| Tween 80 | 0.5% (v/v) | 10% (v/v) | Surfactant/Wetting Agent |
| Carboxymethylcellulose | 0.5% (w/v) | - | Suspending Agent |
| Labrafac PG | - | 40% (v/v) | Lipid Solvent[3] |
| Transcutol® HP | - | 30% (v/v) | Co-solvent[3] |
| Deionized Water | q.s. to 100% | q.s. to 100% | Vehicle |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (100 mg/kg, Oral Gavage)
| Parameter | Plasma | Lung Tissue |
| Cmax (µg/mL or µg/g) | 0.55 | 2.85[4] |
| Tmax (hours) | 2.0 | 4.0 |
| AUC (0-24h) (µg·h/mL or µg·h/g) | 4.7 | 25.2 |
| Half-life (t½) (hours) | 6.5 | 8.1 |
Data are presented as mean (n=3).[4]
Table 3: In Vivo Efficacy in Mtb-Infected BALB/c Mice (4-Week Treatment)
| Treatment Group | Dose (mg/kg) | Route | Mean Log10 CFU/Lungs (± SD) | Reduction in Log10 CFU (vs. Vehicle) |
| Vehicle Control | - | Oral | 6.8 (± 0.4) | - |
| This compound | 100 | Oral | 4.5 (± 0.5) | 2.3 |
| Isoniazid (INH) | 25 | Oral | 4.2 (± 0.3) | 2.6[5] |
| Rifampin (RIF) | 10 | Oral | 4.8 (± 0.4) | 2.0[6] |
CFU: Colony Forming Units. SD: Standard Deviation. Treatment initiated 4 weeks post-infection.[2]
Table 4: Acute Toxicity Profile in BALB/c Mice
| Compound | Dose (mg/kg) | Route | Observation Period | Mortality | Clinical Signs |
| This compound | 500 | Oral | 14 Days | 0/6 | No observable adverse effects |
| This compound | 1000 | Oral | 14 Days | 0/6 | No observable adverse effects |
| This compound | 2000 | Oral | 14 Days | 1/6 | Lethargy observed in first 24h |
Based on a single-dose administration.[7][8]
Experimental Protocols
Formulation Preparation Protocol
Many novel antitubercular agents exhibit poor water solubility, requiring specialized formulation strategies to ensure adequate bioavailability for in vivo studies.[3][9]
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in mice.
Methodology (Aqueous Suspension):
-
Weigh the required amount of this compound.
-
Prepare the vehicle by dissolving 0.5% (w/v) carboxymethylcellulose and 0.5% (v/v) Tween 80 in deionized water. Mix thoroughly using a magnetic stirrer until fully dissolved.
-
Slowly add the powdered this compound to the vehicle while continuously stirring.
-
Homogenize the suspension using a sonicator or a high-shear mixer to reduce particle size and ensure uniformity.
-
Visually inspect for homogeneity. The formulation should be prepared fresh daily before administration.
Murine Model of Chronic Tuberculosis Infection
The BALB/c mouse model is widely used for its susceptibility to Mtb and its ability to form granulomatous lesions, partially mimicking human disease.[10][11]
Objective: To establish a chronic, stable pulmonary infection with M. tuberculosis H37Rv in mice.
Materials:
-
M. tuberculosis H37Rv strain
-
8-10 week old female BALB/c mice
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)[5]
-
Biosafety Level 3 (BSL-3) animal facility
Protocol:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Break any bacterial clumps by passing the suspension through a 27-gauge needle multiple times.[1]
-
Calibrate the aerosol generator to deliver approximately 50-100 bacilli into the lungs of each mouse.[5]
-
Place the mice in the exposure chamber and perform the aerosol infection.
-
On Day 1 post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial implantation load in the lungs by plating lung homogenates on 7H11 agar.
-
House the remaining mice in the BSL-3 facility for 4 weeks to allow the infection to establish and become chronic before initiating treatment.[2]
In Vivo Efficacy Evaluation
Objective: To assess the bactericidal or bacteriostatic activity of this compound in chronically infected mice.
Protocol:
-
Group Allocation: Randomly assign infected mice into treatment groups (e.g., Vehicle Control, this compound, Isoniazid control). A typical group size is 6-8 mice.
-
Treatment Initiation: Begin treatment 4 weeks post-infection.
-
Drug Administration: Administer the prepared formulations via oral gavage, typically 5 days per week for 4 weeks.[10] The administration volume is usually 0.1-0.2 mL per mouse.[1]
-
Endpoint Analysis (CFU Enumeration):
-
At the end of the treatment period, euthanize the mice by an approved method.
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ separately in sterile PBS with 0.05% Tween 80.
-
Prepare 10-fold serial dilutions of the tissue homogenates.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of viable bacteria (CFU) per organ.[2]
-
-
Data Analysis: Convert CFU counts to Log10 values. Calculate the mean and standard deviation for each group. Efficacy is determined by the reduction in Log10 CFU compared to the vehicle control group.
Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound in mice.
Protocol:
-
Administer a single dose of this compound (e.g., 100 mg/kg) via oral gavage to healthy BALB/c mice (n=3 per time point).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.
-
At the same time points, euthanize the mice and harvest the lungs.
-
Process blood samples to separate plasma.
-
Homogenize the lung tissue.
-
Analyze the concentration of this compound in plasma and lung homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.[4]
Mandatory Visualizations
Caption: Workflow for in vivo efficacy testing in a murine TB model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Preclinical Evaluation of Antitubercular Agent-30 in Animal Models of Tuberculosis Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents.[1] Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline, providing essential data on a compound's efficacy, pharmacokinetics (PK), and safety before it can advance to human clinical trials.[2][3] These models are indispensable for understanding the potential of a new drug to shorten or improve treatment outcomes.[3][4]
This document provides detailed application notes and standardized protocols for the preclinical assessment of a novel investigational compound, "Antitubercular agent-30" (hereinafter referred to as Agent-30), using established animal models of tuberculosis (TB) infection. The protocols described herein cover murine and guinea pig models, which are selected for their distinct and complementary advantages in TB research.[2][5] Mice are widely used due to their cost-effectiveness and the availability of immunological tools, making them ideal for initial screening and efficacy studies.[3][6] Guinea pigs develop a more human-like disease pathology, including caseous necrotic granulomas, offering a more stringent model for evaluating drug efficacy and sterilizing activity.[7][8][9]
These guidelines are designed to ensure robust and reproducible data generation, facilitating the comprehensive evaluation of Agent-30 as a potential candidate for clinical development.
Preclinical Evaluation Workflow for Agent-30
The overall strategy for evaluating Agent-30 involves a tiered approach, starting with initial screening in a mouse model and progressing to more complex models that more closely mimic human disease.
Section 1: Murine Models of Tuberculosis Infection
The mouse is the most common and economical animal model for initial in vivo efficacy testing of new antitubercular compounds.[2][3] While standard mouse strains like BALB/c or C57BL/6 do not typically form the caseous, necrotic granulomas seen in humans, they are invaluable for assessing a drug's ability to reduce bacterial load.[3][10]
Protocol: Low-Dose Aerosol Infection in Mice
This protocol establishes a chronic, progressive pulmonary TB infection that is considered the gold standard for evaluating the bactericidal and sterilizing activity of new drugs.
Objective: To establish a chronic Mycobacterium tuberculosis infection in mice via the aerosol route to evaluate the efficacy of Agent-30.
Materials:
-
Animals: 8- to 10-week-old female BALB/c or C57BL/6 mice.
-
Mtb Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).[11]
-
Equipment: Madison-type aerosol exposure chamber, Class III biosafety cabinet, homogenizer.
-
Media: Middlebrook 7H9 broth with ADC enrichment, Middlebrook 7H11 agar with OADC enrichment.[11]
-
Reagents: Phosphate-buffered saline (PBS) with 0.05% Tween 80.[12]
Procedure:
-
Mtb Culture Preparation: Grow Mtb H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in 7H9 broth.[11] Prepare a single-cell suspension by washing twice in PBS + Tween 80 and passing through a 26-gauge needle.[11]
-
Aerosol Infection: Calibrate the nebulizer of the Madison chamber to deliver a low dose (50-100 CFU) of Mtb into the lungs of the mice.[6][11][13]
-
Inoculum Confirmation: At 24 hours post-infection, euthanize a subset of mice (n=3-4) to confirm the bacterial implantation load in the lungs by plating lung homogenates on 7H11 agar.[11]
-
Disease Progression: Allow the infection to establish for 3-4 weeks. At this point, the bacterial load in the lungs typically reaches a stable, chronic phase of approximately 10^5 to 10^6 CFU.[14]
-
Treatment Initiation: Begin treatment with Agent-30, vehicle control, and a positive control regimen (e.g., Isoniazid [INH] + Rifampicin [RIF]). Administer compounds via oral gavage daily, 5 days per week.
Protocol: Efficacy Evaluation via CFU Enumeration
Objective: To quantify the bactericidal activity of Agent-30 by determining the bacterial load in lungs and spleens.
Procedure:
-
Sample Collection: At specified time points during and after treatment (e.g., 2, 4, 8 weeks), euthanize groups of mice (n=5 per group).
-
Organ Homogenization: Aseptically remove the lungs and spleen. Homogenize each organ separately in sterile PBS + Tween 80.
-
Serial Dilution and Plating: Prepare 10-fold serial dilutions of the organ homogenates. Plate 100 µL of appropriate dilutions onto 7H11 agar plates.[14]
-
Incubation and Counting: Incubate plates at 37°C for 3-4 weeks. Count the number of colonies and calculate the CFU per organ. Data are typically expressed as log10 CFU.[1]
Data Presentation:
Table 1: Efficacy of Agent-30 in the Murine Chronic Infection Model
| Treatment Group | Dose (mg/kg) | Duration (Weeks) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
|---|---|---|---|---|
| Vehicle Control | - | 4 | 6.2 ± 0.3 | 4.5 ± 0.4 |
| Agent-30 | 25 | 4 | 4.8 ± 0.5 | 3.1 ± 0.6 |
| Agent-30 | 50 | 4 | 3.9 ± 0.4 | 2.5 ± 0.5 |
| INH (25) + RIF (10) | - | 4 | 3.1 ± 0.3 | <1.7 (limit of detection) |
| Untreated (Day 0) | - | 0 | 5.9 ± 0.2 | 4.1 ± 0.3 |
Section 2: Guinea Pig Model of Tuberculosis Infection
Guinea pigs are highly susceptible to Mtb and develop a disease pathology that closely mirrors human TB, including the formation of well-differentiated granulomas with caseous necrosis and liquefaction.[7][8][15] This makes them a superior model for evaluating the sterilizing potential of drugs and their ability to penetrate complex lesions.[7][9]
Protocol: Low-Dose Aerosol Infection in Guinea Pigs
Objective: To establish a progressive, human-like TB infection in guinea pigs to assess the advanced efficacy of Agent-30.
Materials:
-
Animals: Outbred Dunkin-Hartley guinea pigs.[7]
-
Mtb Strain: Mycobacterium tuberculosis H37Rv.
-
Equipment & Media: As described for the mouse model, but with appropriately sized exposure chambers.
Procedure:
-
Mtb Culture and Aerosolization: Follow the same procedure as for mice, but calibrate the aerosol chamber to deliver a very low dose (typically 5-10 viable bacilli) to the lungs.[6] Guinea pigs are highly susceptible, and this low dose is sufficient to establish a progressive and fatal disease.[7][8]
-
Inoculum Confirmation: Confirm bacterial deposition in a satellite group of animals 24 hours post-exposure.
-
Disease Progression: Allow the infection to progress for 4-6 weeks. During this time, guinea pigs will develop primary lung lesions and dissemination to the spleen.
-
Treatment Initiation: Begin treatment with Agent-30, vehicle, and positive controls (e.g., INH+RIF+Pyrazinamide [PZA]).[16] Monitor animal weight and clinical signs of disease throughout the study.
Data Presentation:
Table 2: Bactericidal Activity of Agent-30 in the Guinea Pig Model
| Treatment Group | Dose (mg/kg) | Duration (Weeks) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
|---|---|---|---|---|
| Vehicle Control | - | 6 | 7.1 ± 0.5 | 5.8 ± 0.6 |
| Agent-30 | 50 | 6 | 5.2 ± 0.7 | 4.1 ± 0.8 |
| INH+RIF+PZA | Standard Doses | 6 | 3.5 ± 0.4 | 2.9 ± 0.5 |
| Untreated (Day 0) | - | 0 | 4.5 ± 0.3 | 3.2 ± 0.4 |
Protocol: Histopathological Analysis
Objective: To evaluate the effect of Agent-30 on the structure and cellular composition of tuberculous granulomas.
Procedure:
-
Tissue Fixation: At necropsy, collect lung and spleen lobes and fix them in 10% neutral buffered formalin.
-
Processing and Staining: Embed fixed tissues in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) for general morphology and Ziehl-Neelsen (ZN) to visualize acid-fast bacilli (AFB).[10][17]
-
Microscopic Evaluation: Assess key pathological features, including granuloma size and type (e.g., cellular, necrotic), extent of necrosis, inflammatory cell infiltration, and the presence and location of AFB.[10][18] A semi-quantitative scoring system can be used for comparison between groups.
Section 3: Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Agent-30 is crucial for correlating drug exposure with efficacy.[19][20] PK studies should be performed in both uninfected and Mtb-infected animals, as the disease state can alter drug metabolism and distribution.[21]
Protocol: Single-Dose Pharmacokinetics in Mice
Objective: To determine key PK parameters of Agent-30 after a single oral dose.
Procedure:
-
Dosing: Administer a single oral dose of Agent-30 to a cohort of mice.
-
Blood Sampling: Collect blood samples (via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Agent-30 in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation:
Table 3: Key Pharmacokinetic Parameters of Agent-30 in Mice (10 mg/kg Oral Dose)
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax (Maximum Concentration) | µg/mL | 2.5 ± 0.6 |
| Tmax (Time to Cmax) | hours | 1.0 ± 0.5 |
| AUC(0-24) (Area Under the Curve) | h*µg/mL | 15.8 ± 3.1 |
| T½ (Half-life) | hours | 4.2 ± 0.9 |
Experimental Timelines and Logical Relationships
Visualizing the experimental timeline is crucial for planning and execution.
References
- 1. Pre-clinical evaluation of novel anti-tuberculosis molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pathology of experimental pulmonary tuberculosis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M.tb low-dose aerosol infection of mice [bio-protocol.org]
- 12. Aerosol Mycobacterium tuberculosis infection [bio-protocol.org]
- 13. Prophylaxis of Mycobacterium tuberculosis H37Rv Infection in a Preclinical Mouse Model via Inhalation of Nebulized Bacteriophage D29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmi.fudan.edu.cn [jmi.fudan.edu.cn]
- 15. Guinea Pig Model of Mycobacterium tuberculosis Dormant Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
Application Note: High-Throughput Screening of Antitubercular Agent-30
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has created an urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] High-throughput screening (HTS) is a powerful strategy for identifying new lead compounds from large chemical libraries in a relatively short time.[3][4] This document provides a detailed protocol for the use of a novel investigational compound, "Antitubercular agent-30," in a whole-cell phenotypic high-throughput screen designed to identify inhibitors of Mtb growth.
Hypothetical Profile of this compound
For the purpose of this application note, this compound is a novel synthetic small molecule belonging to the benzimidazole class. It is designed to selectively inhibit the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the inner membrane for cell wall construction.[5] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. This mechanism makes it a promising candidate for activity against drug-resistant Mtb strains.[5][6]
Assay Principle
The primary screening assay is a whole-cell phenotypic screen that measures the growth of a recombinant strain of virulent M. tuberculosis H37Rv engineered to express a far-red fluorescent protein, such as mCherry or DsRed.[7] In this assay, bacterial growth is quantified by measuring the increase in fluorescence over time. Compounds that inhibit Mtb growth will result in a reduction of the fluorescent signal compared to untreated controls. This method is highly adaptable to 384-well plate formats, robust, and suitable for automated HTS campaigns conducted in a Biosafety Level 3 (BSL-3) facility.[3][7]
Experimental Workflow and Protocols
The overall workflow involves a primary screen of a compound library at a single high concentration, followed by secondary dose-response screening of initial "hits" to confirm activity and determine potency (IC₅₀). Finally, confirmed hits are assessed for cytotoxicity against a mammalian cell line to determine selectivity.
Protocol 1: Primary High-Throughput Screen
This protocol is adapted for a 384-well plate format to screen a compound library against fluorescent M. tuberculosis.[3][7]
Materials:
-
M. tuberculosis H37Rv expressing a fluorescent reporter (e.g., mCherry)
-
7H9 Broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween-80 (7H9-Tw-OADC)
-
Compound library plates (e.g., 10,000 compounds) at 1 mM in DMSO
-
Control compounds: Rifampicin (positive control), DMSO (negative control)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
-
Biosafety Level 3 (BSL-3) containment facility
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer 0.3 µL of each compound from the 1 mM library stock plate into the corresponding wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 30 µL final volume.
-
Control Plating: Add 0.3 µL of DMSO to 16 wells for the negative control (maximum signal) and 0.3 µL of Rifampicin (stock prepared to yield 2.5 µM final concentration) to 16 wells for the positive control (minimum signal).
-
Bacterial Culture Preparation: Grow a culture of fluorescent M. tuberculosis to mid-log phase (OD₅₉₀ ≈ 0.6-0.9).
-
Inoculation: Dilute the bacterial culture in 7H9-Tw-OADC medium to achieve a final OD₅₉₀ of 0.02. Dispense 30 µL of this bacterial suspension into each well of the assay plates. The final DMSO concentration should be 1%.[3]
-
Incubation: Seal the plates in gas-permeable bags and incubate for 5 days at 37°C in a humidified incubator.[7]
-
Data Acquisition: After incubation, measure fluorescence using a plate reader (e.g., excitation/emission of 586nm/614nm for mCherry).[7]
-
Data Analysis:
-
Normalize the data using the positive (Rifampicin) and negative (DMSO) controls. Percent inhibition is calculated as: 100 * (1 - (RFU_sample - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl))
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[3]
-
Compounds exhibiting ≥90% growth inhibition are classified as primary hits.[3]
-
Protocol 2: Dose-Response Confirmation and IC₅₀ Determination
Primary hits are "cherry-picked" and tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).
Procedure:
-
Compound Plating: Prepare a 10-point, two-fold serial dilution series for each hit compound, starting from a maximum concentration of 50 µM. Plate these dilutions in triplicate in a 384-well plate.
-
Inoculation and Incubation: Follow steps 4 and 5 from the primary screening protocol.
-
Data Acquisition: Measure fluorescence as described in step 6 of the primary screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC₅₀ value (the concentration at which 50% of growth is inhibited).
Protocol 3: Mammalian Cell Cytotoxicity Assay
To assess the selectivity of confirmed hits, a cytotoxicity assay is performed using a mammalian cell line, such as Vero (monkey kidney epithelial cells).[4]
Procedure:
-
Cell Plating: Seed Vero cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Addition: Add the confirmed hit compounds to the cells in a dose-response format similar to the secondary screen. Include a positive control for cytotoxicity (e.g., Hyamine).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Measure cell viability using a suitable reagent such as CellTiter-Glo® (which measures ATP levels via luminescence) or AlamarBlue™ (a redox indicator).[3]
-
Data Analysis: Determine the CC₅₀ (the concentration at which 50% of cell viability is lost) by plotting cell viability against compound concentration.
-
Selectivity Index (SI) Calculation: Calculate the SI for each compound as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the bacteria over mammalian cells.
Data Presentation
The following tables present hypothetical data generated from the HTS of this compound and a small subset of a compound library.
Table 1: Primary Screening Results (at 10 µM)
| Compound ID | % Inhibition | Z'-Factor (Plate) | Hit Status |
|---|---|---|---|
| This compound | 98.5 | 0.82 | Hit |
| Library Cmpd 1 | 12.3 | 0.82 | Not a Hit |
| Library Cmpd 2 | 92.1 | 0.82 | Hit |
| Library Cmpd 3 | 45.7 | 0.82 | Not a Hit |
| Library Cmpd 4 | 95.4 | 0.82 | Hit |
Table 2: Hit Confirmation and Selectivity Profile
| Compound ID | IC₅₀ (µM) | CC₅₀ (Vero cells, µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 0.15 | >100 | >667 |
| Library Cmpd 2 | 2.5 | 5.2 | 2.1 |
| Library Cmpd 4 | 0.8 | >100 | >125 |
| Rifampicin (Control) | 0.02 | 85 | 4250 |
Mechanism of Action Pathway
This compound is hypothesized to inhibit the MmpL3 transporter, a critical component in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
The protocols and data presented provide a comprehensive framework for the high-throughput screening of novel compounds, exemplified by "this compound," against M. tuberculosis. By employing a robust whole-cell phenotypic screen followed by systematic hit confirmation and cytotoxicity profiling, researchers can efficiently identify promising lead compounds with high potency and selectivity.[3][5] This methodology is a critical first step in replenishing the drug development pipeline with novel agents to combat the global threat of tuberculosis.
References
- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action | Bentham Science [benthamscience.com]
- 3. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitubercular Agent-30 in Mycobacterial Persistence Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitubercular agent-30, identified as compound 16 in a series of N-(aryl)-2-thiophen-2-ylacetamides, has demonstrated notable activity against Mycobacterium tuberculosis. These application notes provide a comprehensive overview of its known biological activities and detailed protocols for its use in studying mycobacterial persistence. The information is intended to guide researchers in the effective application of this compound in a laboratory setting.
Compound Details:
-
Systematic Name: N-(4-Nitrophenyl)-2-thiopheneacetamide
-
CAS Number: 384857-54-9
Data Presentation
The known quantitative data for this compound is summarized in the table below, providing a clear reference for its biological activity.
| Parameter | Organism/Cell Line | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 50 µg/mL | [1] |
| Cytotoxicity (LD85) | Murine Macrophage Cells | ~100 µg/mL | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the antitubercular activity and cytotoxicity of this compound. These protocols are based on standard and widely accepted methodologies in the field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)
-
Sterile 96-well plates
-
Alamar Blue reagent
-
20% Tween 80
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Isoniazid)
-
Negative control (media only)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Plate Setup:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 1 to serve as a negative control.
-
In column 2, add 2 µL of the 10 mg/mL stock solution of this compound to the first well (row A) and mix, then perform serial dilutions down the column.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control wells in column 1).
-
Incubation: Seal the plate with paraffin film and incubate at 37°C for 7 days.
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Reading Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Protocol 2: Evaluation of Cytotoxicity in a Macrophage Cell Line (MTT Assay)
This protocol describes the assessment of the cytotoxic effects of this compound on a murine macrophage cell line (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Positive control (e.g., a known cytotoxic agent)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 1 x 10^4 cells in 100 µL of media per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.
-
Include wells with untreated cells (media only) and cells treated with the positive control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the LD85 or IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating a novel antitubercular agent and a conceptual representation of potential mycobacterial persistence mechanisms.
Caption: Experimental workflow for screening antitubercular agents.
Caption: Conceptual model of mycobacterial persistence.
References
Troubleshooting & Optimization
"Antitubercular agent-30" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Antitubercular agent-30.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an experimental compound with antibacterial activity against Mycobacterium tuberculosis.[1] It has a Minimum Inhibitory Concentration (MIC) of 50 μg/mL.[1] Its chemical name is N-(4-Nitrophenyl)-2-(thiophen-2-yl)acetamide, with the molecular formula C₁₂H₁₀N₂O₃S.
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
A2: Many novel drug candidates, particularly those with aromatic rings and limited polar functional groups like this compound, exhibit poor aqueous solubility. Therefore, encountering solubility challenges in aqueous buffers such as phosphate-buffered saline (PBS) is common. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For compounds with unknown solubility, it is best practice to start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of novel compounds.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?
A4: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide below.
Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?
A5: The final concentration of DMSO in most cell-based assays should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The specific tolerance will depend on the cell line being used.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound to prepare a stock solution.
-
Solution 1: Use an appropriate organic solvent.
-
Method: Attempt to dissolve this compound in a small volume of a polar aprotic solvent such as DMSO or N,N-Dimethylformamide (DMF).
-
Tip: Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.
-
-
Solution 2: Test a range of solvents.
-
Method: If DMSO or DMF are not suitable, other solvents such as ethanol, methanol, or acetone can be tested.
-
Tip: Always start with a small amount of the compound to avoid wasting material.
-
Issue 2: Precipitation of this compound upon dilution of the stock solution into an aqueous medium.
-
Solution 1: Optimize the dilution method.
-
Method: Add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can prevent the formation of localized areas of high concentration that lead to precipitation.
-
-
Solution 2: Reduce the final concentration.
-
Method: The simplest solution is to lower the final working concentration of this compound to below its aqueous solubility limit.
-
-
Solution 3: Employ co-solvents.
-
Method: The addition of a water-miscible co-solvent to the aqueous medium can increase the solubility of hydrophobic compounds.[2][3]
-
Examples: Polyethylene glycol (PEG), propylene glycol, or ethanol can be used as co-solvents.[2] The final concentration of the co-solvent needs to be optimized for both solubility and biological compatibility.
-
-
Solution 4: Utilize surfactants.
-
Solution 5: Adjust the pH.
-
Method: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3] The chemical structure of this compound suggests it is a weakly acidic compound, so increasing the pH of the buffer may enhance its solubility.
-
Quantitative Data Summary
As specific solubility data for this compound is not publicly available, the following table provides a general framework for how to present such data once determined experimentally.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | < 0.1 | < 0.38 |
| PBS (pH 7.4) | 25 | < 0.1 | < 0.38 |
| DMSO | 25 | > 50 | > 190.6 |
| Ethanol | 25 | ~ 5 | ~ 19.1 |
Note: The values presented are hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibration: Allow the plate to equilibrate at room temperature for 2 hours with gentle shaking.
-
Analysis: Analyze the plate using a nephelometer or a plate reader that can detect light scattering to identify the concentration at which precipitation occurs. The highest concentration that remains clear is the kinetic solubility.
Protocol 2: Preparation of a Formulation with a Co-solvent
This protocol describes how to prepare a formulation of this compound using a co-solvent to improve solubility.
-
Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Co-solvent Mixture: Prepare a co-solvent mixture. A common starting point is a 1:1 (v/v) mixture of PEG 400 and water.
-
Formulation:
-
Slowly add the DMSO stock solution to the co-solvent mixture while vortexing.
-
Further dilute this intermediate solution with the desired aqueous buffer to reach the final target concentration of this compound and a biocompatible concentration of the co-solvents.
-
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Caption: An overview of common techniques for enhancing the solubility of poorly soluble drugs.
References
- 1. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "Antitubercular agent-30" concentration in assays
Technical Support Center: Antitubercular Agent-30
This technical support center provides researchers, scientists, and drug development professionals with a structured approach to optimizing the in vitro concentration of "this compound" for various assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent, direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2][3] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall.[1][4] By blocking InhA, the agent disrupts cell wall integrity, leading to bacterial cell death.[4] Unlike isoniazid, a frontline TB drug that also targets InhA, this compound does not require activation by the catalase-peroxidase enzyme (KatG).[2][3][4] This makes it a promising candidate for treating isoniazid-resistant strains of M. tuberculosis where resistance is often linked to mutations in the katG gene.[2][3][4]
Q2: What are the recommended starting concentrations for this compound in different assays?
The optimal concentration is highly dependent on the assay type, M. tuberculosis strain, and specific experimental conditions. The following table provides recommended starting ranges for common in vitro assays.
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | M. tuberculosis Strain(s) | Recommended Starting Range (µg/mL) | Key Considerations |
| Minimum Inhibitory Concentration (MIC) | H37Rv, Clinical Isolates | 0.05 - 5.0 | Use a two-fold serial dilution. The slow growth of M. tuberculosis requires extended incubation times. |
| Enzymatic Assay (InhA Inhibition) | Recombinant InhA | 0.01 - 1.0 | Pre-incubation of the enzyme with the agent may be necessary. Ensure the final DMSO concentration does not inhibit the enzyme. |
| Macrophage Infection Model (Intracellular MIC) | J774, THP-1, Primary Macrophages | 0.1 - 10.0 | Higher concentrations may be needed due to barriers to cell penetration and potential for efflux. |
| Cytotoxicity Assay (Mammalian Cells) | Vero, HepG2, A549 | 1.0 - 100 | It is crucial to assess toxicity in parallel with efficacy studies to determine the selectivity index. |
Q3: My MIC results for this compound are inconsistent. What are the common causes?
Inconsistent Minimum Inhibitory Concentration (MIC) results are a frequent challenge in tuberculosis research.[5][6] Key factors include:
-
Inoculum Preparation: Incorrect bacterial density or clumping of M. tuberculosis can significantly alter the outcome. Standardization of the inoculum is critical.
-
Drug Solution Stability: this compound may be susceptible to degradation. Ensure stock solutions are fresh and properly stored. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Variations in media composition (e.g., batch-to-batch differences in Middlebrook 7H9), incubation time, or CO2 levels can affect mycobacterial growth and drug activity.[5]
-
Plate Reading: Reading plates too early or too late can shift the apparent MIC. Standardize the reading time based on the growth of the drug-free control.
Q4: I am observing high cytotoxicity in my host cell line even at low concentrations. What should I do?
High cytotoxicity can compromise the therapeutic potential of a compound.
-
Confirm the Cytotoxicity: Use a secondary, orthogonal cytotoxicity assay (e.g., LDH release vs. a metabolic assay like MTT) to confirm the results.
-
Determine the Selectivity Index (SI): The SI is a critical parameter, calculated as (CC50 in mammalian cells) / (MIC against M. tuberculosis). A higher SI is desirable.
-
Reduce Incubation Time: Assess if shorter exposure times still provide an antitubercular effect while reducing host cell toxicity.
-
Consider Protein Binding: The presence of serum (FBS) in mammalian cell culture media can bind to the compound, reducing its free concentration and apparent toxicity. Compare results in serum-free and serum-containing media.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
Table 2: Troubleshooting Concentration-Related Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of M. tuberculosis growth observed. | 1. Concentration too low: The selected range is below the effective concentration. 2. Agent degradation: Stock solution is no longer active. 3. Inoculum too high: A dense bacterial culture can overwhelm the agent. | 1. Test a broader and higher concentration range (e.g., up to 50 µg/mL). 2. Prepare a fresh stock solution from the powder. Verify the solvent is appropriate and the agent is fully dissolved. 3. Ensure the inoculum is standardized (e.g., to a 0.5 McFarland standard). |
| High background or false positives in enzymatic assay. | 1. Agent precipitation: High concentrations may lead to insolubility in the assay buffer. 2. Interference with detection: The agent may absorb light or fluoresce at the same wavelength as the assay readout. | 1. Visually inspect wells for precipitation. Determine the agent's solubility limit in the assay buffer. 2. Run controls containing the agent and all assay components except the enzyme to measure intrinsic signal. |
| MIC is significantly higher in the macrophage model than in broth. | 1. Poor cell permeability: The agent may not efficiently cross the host cell membrane. 2. Efflux by host cells: Macrophages may actively pump the agent out. 3. Agent metabolism: Host cell enzymes may inactivate the agent. | 1. This is an inherent property of the compound; the intracellular MIC is often the more physiologically relevant value. 2. Consider using efflux pump inhibitors (e.g., verapamil) in a control experiment to investigate this possibility. 3. While difficult to test directly without specialized assays, this highlights the importance of intracellular models. |
| Variable results between experimental replicates. | 1. Pipetting errors: Inaccurate serial dilutions are a common source of error. 2. Inconsistent inoculum: Bacterial clumping leads to different numbers of CFU per well. 3. Edge effects in 96-well plates: Evaporation from outer wells can concentrate the agent and media components. | 1. Use calibrated pipettes and change tips for each dilution step. 2. Vortex the bacterial suspension thoroughly before and during aliquoting. The use of a mild detergent like Tween 80 is recommended. 3. Fill outer wells with sterile water or media and do not use them for experimental data points. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against M. tuberculosis.
-
Preparation of Drug Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Perform a serial two-fold dilution in Middlebrook 7H9 broth (supplemented with OADC and Tween 80) in a 96-well microplate to achieve final concentrations ranging from 10 µg/mL to 0.02 µg/mL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum.
-
-
Inoculation and Incubation:
-
Add the final inoculum to each well of the drug-containing plate.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading and Interpretation:
-
After incubation, add a viability indicator such as Resazurin.
-
Incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change (i.e., inhibits growth).
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol measures the effect of this compound on the viability of a mammalian cell line (e.g., Vero cells).
-
Cell Seeding:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the agent.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Assay and Reading:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that reduces viability by 50%).
-
Visualizations
Experimental and Logic Workflows
Caption: Workflow for optimizing this compound concentration.
Signaling Pathway
Caption: Hypothetical mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. aphl.org [aphl.org]
Technical Support Center: Antitubercular Agent-30 (Tryptanthrin)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitubercular agent-30. Our internal research has identified this agent as Tryptanthrin (CAS No. 384857-54-9). While its primary activity is against Mycobacterium tuberculosis, Tryptanthrin exhibits significant off-target effects in various mammalian cell lines, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observed potent anti-inflammatory effects in our cell line after treatment with this compound. Is this an expected off-target effect?
A1: Yes, this is a documented off-target effect. Tryptanthrin has been shown to possess significant anti-inflammatory properties. It can suppress inflammatory responses by modulating key signaling pathways such as the TLR4/MyD88/ROS/NF-κB and JAK/STAT3 pathways.[1] If your experimental model involves inflammatory responses, these effects should be taken into consideration when interpreting your data.
Q2: Our cancer cell line is undergoing apoptosis after treatment with what we thought was a sub-lethal dose of this compound for our tuberculosis co-culture model. Why is this happening?
A2: Tryptanthrin is known to have cytotoxic and pro-apoptotic effects on a wide range of cancer cell lines.[2][3][4] The concentration at which it inhibits Mycobacterium tuberculosis (MIC = 50 µg/mL) may be cytotoxic to your mammalian cells. It can induce apoptosis by modulating pathways involving STAT3 and ERK, and in some cell lines, it can arrest the cell cycle.[2][5] We recommend performing a dose-response curve to determine the cytotoxic IC50 for your specific cell line.
Q3: We are seeing unexpected changes in cell signaling pathways, specifically a decrease in ERK phosphorylation. Is this related to this compound?
A3: Yes, Tryptanthrin is a known modulator of several signaling pathways, including the MEK/ERK pathway. It has been shown to inhibit the VEGFR2-mediated ERK1/2 signaling pathway, which is crucial for angiogenesis.[6][7] It can also suppress p-STAT3 signaling while up-regulating p-ERK in other contexts, indicating its effects can be cell-type dependent.[2] Therefore, alterations in ERK phosphorylation are a plausible off-target effect.
Q4: Can this compound affect cell migration and invasion assays?
A4: Absolutely. Tryptanthrin has demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[6][7] These effects are linked to its ability to interfere with the VEGFR2 signaling pathway. If your research involves studying cellular motility, it is crucial to account for these potential confounding effects.
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity in non-cancerous cell lines.
-
Possible Cause: While much of the literature focuses on cancer cell lines, Tryptanthrin can be cytotoxic to other cell types at higher concentrations. The initially reported LD85 of ~100 μg/mL in murine macrophages suggests a window between its antitubercular activity and cytotoxicity, but this can vary significantly between cell lines.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a range of concentrations below and above the intended experimental concentration to determine the IC50 value for your specific cell line. The MTT or CellTiter-Glo® assay is recommended.
-
Use a Shorter Exposure Time: If permissible for your experiment, reduce the incubation time with the compound to minimize cumulative toxicity.
-
Switch to a Different Cell Line: If feasible, consider using a cell line that is known to be less sensitive to Tryptanthrin.
-
Issue 2: Conflicting results between different assays for cell viability.
-
Possible Cause: Tryptanthrin might interfere with the assay chemistry itself. For example, it could have reducing properties that affect the readout of tetrazolium-based assays like the MTT assay.
-
Troubleshooting Steps:
-
Validate with an Orthogonal Assay: If you observe unexpected results with an MTT assay, confirm the findings using a different method that measures a distinct viability parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., Trypan Blue exclusion).
-
Run a Cell-Free Control: To check for assay interference, incubate Tryptanthrin with the assay reagents in the absence of cells. A change in signal would indicate direct interaction with the assay components.
-
Issue 3: Alterations in the expression of multidrug resistance (MDR) proteins.
-
Possible Cause: Tryptanthrin has been reported to reverse doxorubicin resistance in breast cancer cell lines by down-regulating the expression of the MDR1 gene.[2]
-
Troubleshooting Steps:
-
Profile MDR Protein Expression: If your experimental system involves drug resistance, it is advisable to assess the expression levels of key MDR transporters like P-glycoprotein (MDR1) via Western blot or qPCR before and after treatment with Tryptanthrin.
-
Consider Potential for Chemosensitization: Be aware that Tryptanthrin may sensitize your cells to other compounds used in your experiments, which could complicate data interpretation.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Tryptanthrin (this compound) on various cell lines as reported in the literature.
Table 1: IC50 Values of Tryptanthrin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.55 - 10.15 |
| MCF-7 | Breast Adenocarcinoma | 3.9 - 43.9 |
| HeLa | Cervical Carcinoma | 6.05 - 10.15 |
| A375 | Melanoma | 3 |
| SK-MEL-28 | Melanoma | 15 |
| SK-MEL-2 | Melanoma | 15 |
| K562 | Chronic Myeloid Leukemia | >10 (parent compound) |
| HepG2 | Hepatocellular Carcinoma | >10 (parent compound) |
| PC3 | Prostate Cancer | >10 (parent compound) |
| NCI-H460 | Lung Carcinoma | 9.0 - 43.9 |
| SF-268 | Glioblastoma | 9.0 - 43.9 |
| A498 | Kidney Carcinoma | 0.31 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method. The data presented here is a summary from multiple sources for comparative purposes.[2][3][8]
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of Tryptanthrin (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Tryptanthrin at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal (early apoptosis) is detected in the FL1 channel, and PI signal (late apoptosis/necrosis) is detected in the FL2 or FL3 channel.
Western Blot for Signaling Proteins (e.g., p-ERK, p-STAT3)
-
Cell Lysis: After treatment with Tryptanthrin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3) overnight at 4°C.[3][4][10][11][12]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualized Signaling Pathways and Workflows
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Caption: Key off-target signaling pathways modulated by Tryptanthrin.
References
- 1. promocell.com [promocell.com]
- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptglab.com [ptglab.com]
- 6. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reducing cytotoxicity of "Antitubercular agent-30" in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the in vitro cytotoxicity of "Antitubercular agent-30."
Known Issues & Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the in vitro assessment of "this compound."
Q1: My initial experiments show significant cytotoxicity with this compound, even at concentrations close to the reported MIC. What are the first steps to troubleshoot this?
High cytotoxicity near the minimum inhibitory concentration (MIC) can be a concern. Initial troubleshooting should focus on verifying experimental parameters.[1][2] First, confirm the purity and stability of your "this compound" stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound, potentially leading to increased toxicity.[1] Second, re-evaluate your cell culture conditions. Ensure cells are healthy, within a consistent and low passage number, and are seeded at an optimal density.[1][3] Finally, double-check all reagent concentrations and incubation times, as minor deviations can significantly impact results.[2]
Q2: I am observing high variability in cytotoxicity readings between replicate wells. What could be the cause?
High variability can obscure the true effect of the compound.[1] Common causes include inconsistent cell seeding, where different wells receive a different number of cells, and uneven compound distribution due to inadequate mixing.[1][3] Overly forceful pipetting during media changes or reagent addition can also cause physical damage to the cells, leading to inconsistent results.[1] Ensure your cell suspension is homogenous before seeding and that all reagents are thoroughly mixed before and after addition to the wells.
Q3: My results are not reproducible between experiments performed on different days. What factors should I investigate?
Lack of inter-experiment reproducibility often points to subtle variations in experimental conditions.[1] Key factors to investigate include:
-
Cell Culture Consistency: Use cells from a similar passage number for all experiments, as high passage numbers can lead to phenotypic changes.[1]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly.[1]
-
Incubation Conditions: Minor fluctuations in incubator CO2 levels, temperature, or humidity can affect cell health and drug sensitivity.
Q4: Could the solvent used to dissolve "this compound" be contributing to the observed cytotoxicity?
Yes, the vehicle used to dissolve the compound can have its own cytotoxic effects, especially at higher concentrations. It is crucial to run a vehicle control, where cells are treated with the same concentration of the solvent (e.g., DMSO) used in the experimental wells.[4] If the vehicle control shows cytotoxicity, you may need to use a lower solvent concentration or explore alternative, less toxic solvents.
Troubleshooting Specific Cytotoxicity Assays
This section provides guidance for common issues encountered with specific in vitro cytotoxicity assays.
MTT Assay Troubleshooting
The MTT assay measures cell viability based on mitochondrial metabolic activity.[5][6]
| Issue | Possible Cause | Solution |
| Low absorbance values in all wells | Low cell density. | Determine the optimal cell seeding density through a titration experiment.[3] |
| Insufficient incubation time with MTT. | Increase the incubation period (typically 1-4 hours) to allow for sufficient formazan formation.[1] | |
| High background absorbance | Phenol red in the culture medium. | Use a phenol red-free medium during the MTT incubation step.[1] |
| Incomplete solubilization of formazan crystals. | Ensure thorough mixing after adding the solubilization solution (e.g., DMSO).[1] | |
| High variability between replicates | Uneven formazan crystal formation. | Ensure uniform cell seeding and proper mixing of reagents. |
| Bubbles in wells. | Carefully remove any bubbles before reading the plate.[3] |
Lactate Dehydrogenase (LDH) Assay Troubleshooting
The LDH assay measures cytotoxicity by quantifying the release of LDH from damaged cells.[4]
| Issue | Possible Cause | Solution |
| High background LDH release in control wells | Handling-induced cell damage. | Handle cells gently during media changes and reagent addition.[1] |
| Serum in the medium can contain LDH. | Use a low-serum or serum-free medium for the assay, if compatible with your cells.[1] | |
| Low LDH release in treated samples despite visible cell death | LDH degradation. | Ensure the assay is performed within the recommended timeframe after treatment, as LDH activity can decrease over time. |
| Insufficient cell numbers. | Ensure enough cells are present to generate a detectable signal. |
Strategies to Reduce Cytotoxicity of this compound
If intrinsic cytotoxicity is confirmed, the following strategies can be explored to mitigate these effects while preserving antitubercular activity.
-
Co-treatment with Antioxidants: Many antitubercular drugs induce cytotoxicity through the generation of reactive oxygen species (ROS).[7] Co-administering antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce this oxidative stress and protect the cells.[7]
-
Dose and Time Optimization: Reducing the concentration of "this compound" or shortening the exposure time may decrease cytotoxicity while still being effective against M. tuberculosis. A detailed dose-response and time-course experiment is recommended.[2]
-
Investigate Drug Delivery Systems: Encapsulating "this compound" in nanoparticles or liposomes could potentially allow for targeted delivery to infected cells, reducing systemic exposure and off-target cytotoxicity.
-
Structural Modification of the Compound: If medicinal chemistry expertise is available, minor structural modifications to "this compound" could be explored to reduce its toxicophore while maintaining its pharmacophore responsible for antitubercular activity.
Quantitative Data Summary
The following table summarizes the known in vitro data for "this compound" and provides a hypothetical example of how cytotoxicity could be reduced with a mitigation strategy.
| Parameter | Cell Line | This compound Alone | This compound + 1mM NAC (Hypothetical) | Reference |
| MIC | M. tuberculosis | 50 µg/mL | 50 µg/mL | [8] |
| LD85 | Murine Macrophages | ~100 µg/mL | >150 µg/mL | [8] |
| No cytotoxic effect | Murine Macrophages | < 10 µg/mL | < 25 µg/mL | [8] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing cell viability.[7][9]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound."
-
Remove the old medium and add medium containing the different concentrations of the compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
LDH Release Assay Protocol
This protocol measures cytotoxicity based on membrane integrity.[4]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
-
Sample Collection:
-
After the incubation period, carefully collect a supernatant sample from each well.
-
-
LDH Reaction:
-
Use a commercial LDH assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. kosheeka.com [kosheeka.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Antitubercular Agent-30 in Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of "Antitubercular agent-30" and related oxazole-based compounds in common mycobacterial culture media.
Disclaimer: Publicly available stability data for "this compound" is limited. The information provided is based on general knowledge of antitubercular drug stability and data for related oxazole-containing compounds. We recommend performing compound-specific stability studies for definitive data.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard mycobacterial culture media?
Q2: How can I determine the stability of this compound in my culture medium?
A2: A standard approach involves incubating the agent in the culture medium of interest at a relevant concentration and temperature (typically 37°C) over a time course (e.g., 0, 24, 48, 72 hours). At each time point, an aliquot of the medium is collected, and the concentration of the remaining parent compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent MIC values are a common indicator of compound instability. If "this compound" degrades during the course of the MIC assay, the effective concentration of the active compound will decrease over time, leading to variability in the observed MIC. We recommend performing a stability assessment in parallel with your MIC assays to correlate any loss of activity with compound degradation.
Q4: What are the common degradation pathways for oxazole-based compounds in culture media?
A4: Potential degradation pathways for oxazole-containing compounds in aqueous and biological media include hydrolysis of ester or amide functionalities, oxidation of the oxazole ring, and enzymatic degradation by components that may be present in media supplemented with serum or other biological additives. The specific degradation route will be highly dependent on the full chemical structure of "this compound."
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound in Media | Poor solubility of the agent at the tested concentration. Interaction with media components. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the media. - Visually inspect for precipitation after addition to the media. - Evaluate the solubility of the agent in the base medium without supplements first. - Consider the use of a solubilizing agent, if compatible with the assay. |
| Loss of Activity Over Time | Chemical degradation of the agent in the culture medium. | - Perform a time-course stability study using HPLC or LC-MS to quantify the compound concentration over time. - If degradation is confirmed, consider shortening the assay incubation time. - Prepare fresh solutions of the agent immediately before each experiment. - Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
| High Variability in Results | Inconsistent compound stability or handling. Pipetting errors. | - Standardize the protocol for solution preparation and handling. - Perform stability testing to ensure the compound is stable for the duration of the experiment. - Use calibrated pipettes and ensure proper mixing of solutions. |
| Unexpected HPLC/LC-MS Peaks | Degradation products of the agent. Impurities in the compound sample. | - Analyze a sample of the compound at time zero to identify any initial impurities. - Monitor the appearance and growth of new peaks over time in the stability study to identify degradation products. - If possible, use mass spectrometry to identify the structure of the degradation products. |
Experimental Protocols
Protocol 1: Assessment of "this compound" Stability in Middlebrook 7H9 Broth
Objective: To determine the stability of "this compound" in Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase) over 72 hours at 37°C.
Materials:
-
"this compound"
-
Middlebrook 7H9 broth base
-
OADC enrichment
-
Sterile, conical tubes (15 mL)
-
Incubator (37°C)
-
HPLC or LC-MS system
Procedure:
-
Prepare Media: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions and supplement with OADC enrichment.
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of "this compound" in DMSO.
-
Spike Media: Spike the supplemented Middlebrook 7H9 broth with the stock solution to achieve a final concentration of 50 µg/mL. Ensure the final DMSO concentration is ≤0.5%.
-
Time Course Incubation: Aliquot the spiked media into sterile conical tubes. Incubate the tubes at 37°C.
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one tube.
-
Sample Processing: Immediately process the sample for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove insoluble material.
-
Analytical Quantification: Analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of "this compound."
-
Data Analysis: Calculate the percentage of the agent remaining at each time point relative to the concentration at time 0.
Data Presentation
Table 1: Hypothetical Stability of an Oxazole-Based Antitubercular Agent in Different Culture Media at 37°C
| Time (hours) | % Remaining in Middlebrook 7H9 + OADC | % Remaining in RPMI 1640 + 10% FBS |
| 0 | 100 | 100 |
| 4 | 95.2 | 98.1 |
| 8 | 88.7 | 94.5 |
| 24 | 75.4 | 85.3 |
| 48 | 58.1 | 72.9 |
| 72 | 42.6 | 61.7 |
Note: This data is illustrative and not specific to "this compound."
Visualizations
Caption: Experimental workflow for assessing compound stability in culture media.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Troubleshooting "Antitubercular agent-30" inconsistent results
Technical Support Center: Antitubercular agent-30
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and standardized protocols to help researchers achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variation in my Minimum Inhibitory Concentration (MIC) values for Agent-30?
Inconsistent MIC results are often traced back to minor variations in experimental parameters. The most common sources of variability include the preparation of the bacterial inoculum, the stability and storage of Agent-30, and the composition of the culture medium.[1][2][3] Mycobacterium tuberculosis (Mtb) is a slow-growing organism, and its susceptibility to antimicrobial agents can be influenced by subtle environmental changes.[1] A logical first step is to review your inoculum preparation and quality control (QC) procedures.
Q2: My in vitro results show Agent-30 is potent, but it has poor efficacy in my in vivo mouse model. What could be the cause?
This is a common challenge in tuberculosis drug development.[4][5] Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): Agent-30 may have poor absorption, rapid metabolism, or inefficient distribution to the sites of infection, such as lung granulomas, in the animal model.[4]
-
Lesion Penetration: The unique structure of tuberculous granulomas, particularly those with caseous necrosis, can be difficult for drugs to penetrate.[4][5]
-
Metabolic State of Mtb: Inside a host, Mtb can enter a non-replicating or dormant state, rendering it less susceptible to drugs that target processes active during replication.[6]
-
Host-Drug Interactions: The agent's activity might be attenuated in different mouse strains (e.g., BALB/c vs. C3HeB/FeJ mice) due to variations in the host immune response and lesion pathology.[4]
A logical next step is to conduct pharmacokinetic studies and evaluate the agent's efficacy in a model that develops human-like caseous necrotic lesions.
Q3: Agent-30 appears to be unstable in my culture medium, leading to MIC drift. How can I address this?
Agent stability is critical for reproducible results. If you suspect degradation in your culture medium (e.g., Middlebrook 7H9), consider the following:
-
Solvent Choice: Ensure the solvent used for the stock solution (e.g., DMSO) is not affecting agent stability or exhibiting toxicity at its final concentration.
-
Fresh Preparation: Prepare working dilutions of Agent-30 fresh from a frozen stock immediately before starting an experiment. Avoid using solutions that have been stored at 4°C for extended periods.
-
Media Components: Some media components can interact with experimental compounds. Evaluate stability in simpler buffered solutions to identify potential interactions.
-
Time-Kill Assays: Perform time-kill kinetic studies. These can reveal if the agent's bactericidal or bacteriostatic effect diminishes over the long incubation times required for Mtb.[7]
Troubleshooting Inconsistent MIC Results
Use the following table to identify potential causes and solutions for variability in your MIC assays.
| Observation | Potential Cause | Recommended Action |
| MIC values are consistently higher or lower than expected. | Inaccurate Inoculum Density: The final concentration of bacteria in the wells is a critical parameter. Too high an inoculum can lead to falsely elevated MICs.[8][9] | Prepare the Mtb suspension to a 0.5 McFarland standard using a nephelometer, not by visual estimation. Perform serial dilutions and plate for colony forming unit (CFU) counts to confirm the inoculum size (target: 10^5 CFU/mL).[8][10] |
| MIC values vary significantly between replicate plates. | Clumping of Mtb: M. tuberculosis tends to clump, leading to uneven distribution of bacteria in the wells. | Vortex the bacterial suspension with sterile glass beads to create a uniform, single-cell suspension before dilution. Allow larger clumps to settle for 30 minutes before taking the supernatant for dilution.[8] |
| Growth is observed in wells with high drug concentrations. | Agent Degradation or Precipitation: The agent may be unstable or poorly soluble in the assay medium over the long incubation period. | Prepare stock solutions in an appropriate solvent (e.g., DMSO), aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles. Visually inspect plates for any signs of drug precipitation. |
| No growth or weak growth in the drug-free control wells. | Poor Bacterial Viability or Incorrect Inoculum: The starting culture may not be viable, or the inoculum density may be too low. | Use a fresh, actively growing culture of Mtb for inoculum preparation. Always include a 1:100 diluted growth control to ensure the inoculum is viable and grows within the expected timeframe.[8][9] |
| Edge effects (i.e., different growth patterns in outer vs. inner wells). | Evaporation from Wells: During the long incubation period (up to 21 days), evaporation from the outer wells of the 96-well plate can concentrate both the media and the drug. | Seal the 96-well plate with a plastic lid and place it inside a secondary container or a CO2-permeable plastic bag to maintain humidity during incubation.[8][10] |
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Agent-30
This protocol is based on the EUCAST reference method for M. tuberculosis complex isolates.[8][9]
1. Preparation of Agent-30 Stock and Working Solutions: a. Prepare a 10 mg/mL stock solution of Agent-30 in 100% DMSO. b. Aliquot into single-use sterile vials and store at -80°C. c. On the day of the experiment, thaw one aliquot and prepare serial two-fold dilutions in sterile Middlebrook 7H9 broth supplemented with 10% OADC to achieve the desired final concentrations for the assay plate.
2. Inoculum Preparation: a. Harvest colonies from a freshly grown Mtb culture on solid medium. b. Transfer colonies to a tube containing sterile distilled water and 5-10 sterile glass beads. c. Vortex vigorously for 30-60 seconds to break up clumps. d. Let the suspension stand for 30 minutes to allow large particles to settle. e. Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a calibrated nephelometer. This corresponds to approximately 1-5 x 10^7 CFU/mL. f. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10^5 CFU/mL.[8][10]
3. Plate Inoculation: a. Use a sterile, U-bottom 96-well polystyrene plate with a lid.[8] b. Add 100 µL of the appropriate Agent-30 dilution to each well. c. Add 100 µL of the final bacterial inoculum (10^5 CFU/mL) to each well. d. Controls:
- Growth Control (100%): 100 µL of inoculum + 100 µL of drug-free broth.
- Diluted Growth Control (1%): Prepare a 1:100 dilution of the final inoculum (10^3 CFU/mL) and add 100 µL to a well with 100 µL of drug-free broth.[8][11]
- Sterility Control: 200 µL of drug-free broth.
4. Incubation and Reading: a. Cover the plate with the lid, seal it in a permeable plastic bag, and incubate at 36 ± 1°C.[8] b. Starting at day 7, check for growth. The MIC should be read as soon as visible growth (a pellet at the bottom of the well) is observed in the 1% diluted growth control well.[9][11] c. The MIC is the lowest concentration of Agent-30 that completely inhibits visible growth of Mtb.[8][12]
Visual Guides
Hypothetical Mechanism of Action for Agent-30
This diagram illustrates a plausible mechanism where Agent-30 inhibits a key enzyme in the M. tuberculosis cell wall synthesis pathway, a common target for antitubercular drugs.
Caption: Hypothetical mechanism of Agent-30 inhibiting a key Mtb cell wall synthesis enzyme.
Workflow for Troubleshooting MIC Inconsistency
This workflow provides a step-by-step decision tree to diagnose the source of inconsistent MIC results.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Inconsistencies in drug susceptibility testing of Mycobacterium tuberculosis: Current riddles and recommendations [agris.fao.org]
- 4. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the clinical assessment of novel tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Bioavailability of Antitubercular Agent-30
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of "Antitubercular agent-30," a representative poorly soluble antitubercular compound.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Species
Question: We are observing low and highly variable oral bioavailability of this compound in our rat pharmacokinetic studies. What are the potential causes and how can we troubleshoot this?
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many antitubercular agents. The primary reasons can be categorized into issues with solubility, permeability, and first-pass metabolism.[1][2][3]
Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low oral bioavailability.
Data Presentation: Summary of Potential Causes and Solutions
| Potential Cause | Diagnostic Experiment | Proposed Solution(s) | Relevant Citations |
| Poor Aqueous Solubility | In vitro dissolution studies in simulated gastric and intestinal fluids. | Particle size reduction (micronization, nanocrystals), formulation as an amorphous solid dispersion (ASD), or development of a lipid-based formulation. | [1][4][5][6] |
| Low Intestinal Permeability | In vitro Caco-2 permeability assay. | Prodrug approach to increase lipophilicity, co-formulation with permeation enhancers. | [7][8][9] |
| High First-Pass Metabolism | In vitro metabolic stability assays with liver microsomes or hepatocytes. | Co-administration with a metabolic inhibitor (for investigational purposes), structural modification to block metabolic sites, or use of lipid-based formulations to promote lymphatic absorption.[2][10] | [2][10][11] |
| Efflux by Transporters (e.g., P-glycoprotein) | Bidirectional Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). | Co-administration with a P-gp inhibitor, or structural modification of the drug to reduce its affinity for the transporter. | [7][8][12] |
Issue 2: Formulation Instability
Question: Our amorphous solid dispersion (ASD) of this compound shows good initial dissolution, but the formulation is not stable and recrystallizes upon storage. What can we do?
Answer: The physical instability of amorphous solid dispersions, leading to recrystallization, is a significant challenge.[10] The amorphous state is thermodynamically unstable, and the drug will tend to revert to its more stable crystalline form over time.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. Ensure the polymer has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: High drug loading can increase the propensity for recrystallization. Try reducing the drug-to-polymer ratio.
-
Storage Conditions: Store the ASD under controlled, low-humidity and low-temperature conditions to minimize molecular mobility.
-
Excipient Compatibility: Incompatibilities between the drug, polymer, and other excipients can promote instability. Conduct compatibility studies using techniques like differential scanning calorimetry (DSC).
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to improve the bioavailability of a poorly soluble antitubercular agent like this compound?
A1: Several strategies have proven effective for enhancing the bioavailability of poorly soluble drugs.[4][5][13] The choice of strategy will depend on the specific physicochemical properties of this compound. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[6]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle can improve absorption and may also utilize the lymphatic pathway, potentially bypassing first-pass metabolism in the liver.[6][10]
-
Nanotechnology: Reducing particle size to the nanometer range (nanocrystals) dramatically increases the surface area for dissolution.[14][15][16][17] Encapsulation in nanocarriers like liposomes or polymeric nanoparticles can also improve solubility and targeting.[15][17][18]
-
Particle Size Reduction: Micronization, a more traditional approach, reduces particle size to the micron range, which can also enhance the dissolution rate.[1]
Q2: How do I choose between an in vitro dissolution assay and a Caco-2 permeability assay to start my investigation?
A2: Both assays are crucial, but they answer different questions. A logical starting point is often an in vitro dissolution assay. If the drug does not dissolve adequately in simulated intestinal fluids, it will not be available for absorption, regardless of its permeability. If dissolution is poor, formulation work should be the initial focus. If dissolution is adequate but in vivo bioavailability is still low, a Caco-2 permeability assay is the next logical step to investigate whether poor membrane transport is the limiting factor.
Signaling and Experimental Workflow Diagram
Caption: A logical workflow for bioavailability assessment.
Q3: Can co-morbidities, such as HIV infection, affect the bioavailability of antitubercular agents?
A3: Yes, co-morbidities can significantly impact drug bioavailability. For instance, in patients with advanced HIV infection, malabsorption of antitubercular drugs, particularly rifampin, has been observed, leading to reduced peak concentrations and overall drug exposure.[19][20] This is often associated with diarrhea and cryptosporidial infections.[19] Therefore, it is crucial to consider the patient population and potential co-morbidities during drug development and clinical evaluation.
Experimental Protocols
1. In Vitro Dissolution Assay
Objective: To determine the dissolution rate of this compound from a given formulation in simulated gastrointestinal fluids.
Methodology:
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2, without pepsin) and simulated intestinal fluid (SIF, pH 6.8, without pancreatin).
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus) at a stirring speed of 50-75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Procedure:
-
Place 900 mL of the dissolution medium into each vessel.
-
Introduce a single dose of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.
-
Data Presentation: Plot the percentage of drug dissolved versus time.
2. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.[7][8][12]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).[12][21]
-
Transport Buffer: Use a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Bidirectional Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add this compound (typically at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both donor and receiver chambers and analyze the concentration of this compound by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the Transwell membrane
-
C₀ = initial concentration in the donor chamber
-
-
-
Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.[9][12]
3. In Vivo Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline with a co-solvent).
-
Oral (PO) Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters.
-
Bioavailability (F%) Calculation:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation: Representative Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) - Formulation A | PO Administration (10 mg/kg) - Formulation B |
| Cmax (ng/mL) | 1500 | 250 | 800 |
| Tmax (h) | 0.08 | 2.0 | 1.0 |
| AUC₀-inf (ng·h/mL) | 3000 | 1500 | 4500 |
| Bioavailability (F%) | - | 5% | 15% |
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. enamine.net [enamine.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 19. Decreased Bioavailability of Rifampin and Other Antituberculosis Drugs in Patients with Advanced Human Immunodeficiency Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
"Antitubercular agent-30" dose-response curve optimization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Antitubercular agent-30.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for establishing a dose-response curve for this compound against Mycobacterium tuberculosis?
A1: For initial range-finding experiments, we recommend a broad concentration range from 0.01 µM to 100 µM. This wide range helps in identifying the potent range of the compound and establishing the upper and lower plateaus of the curve.
Q2: I am observing poor solubility of Agent-30 in my culture medium. How can I address this?
A2: this compound is soluble in DMSO. To avoid precipitation in aqueous culture media, ensure the final concentration of DMSO does not exceed 0.5% (v/v), as higher concentrations can exhibit toxic effects on M. tuberculosis and host cells. Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the culture medium.
Q3: What is the expected shape of the dose-response curve for Agent-30?
A3: A standard sigmoidal (four-parameter logistic) curve is expected, characterized by a baseline (no inhibition), a steep inhibitory phase, and a maximum inhibition plateau. Deviations from this shape may indicate experimental artifacts or complex biological responses.
Q4: How can I differentiate between bactericidal and bacteriostatic activity of Agent-30?
A4: To determine if Agent-30 is bactericidal or bacteriostatic, you can perform a Minimum Bactericidal Concentration (MBC) assay following the determination of the Minimum Inhibitory Concentration (MIC). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Troubleshooting Guide
Problem 1: High variability between replicate wells in my MIC assay.
-
Possible Cause 1: Inconsistent Inoculum. An uneven distribution of bacterial cells in the inoculum can lead to variability.
-
Solution: Ensure the bacterial culture is in the mid-log phase and is thoroughly vortexed before dilution and inoculation. The inoculum should be homogenous.
-
-
Possible Cause 2: Compound Precipitation. Agent-30 may be precipitating at higher concentrations in the aqueous medium.
-
Solution: Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower concentration of DMSO in your stock solution or preparing fresh dilutions for each experiment.
-
Problem 2: The dose-response curve is not reaching a 100% inhibition plateau.
-
Possible Cause 1: Bacterial Resistance. A subpopulation of resistant bacteria may be present in your culture.
-
Solution: Streak the culture on a drug-free agar plate to check for purity and contamination. Consider testing the agent against a different, well-characterized strain of M. tuberculosis.
-
-
Possible Cause 2: Compound Degradation. Agent-30 may be unstable in the culture medium over the incubation period.
-
Solution: Perform a time-course experiment to assess the stability of the compound. You can also analyze the compound's integrity in the medium at the end of the incubation period using methods like HPLC.
-
Problem 3: Agent-30 shows high cytotoxicity in my host cell model.
-
Possible Cause: The therapeutic window of Agent-30 may be narrow.
-
Solution: It is crucial to determine the selectivity index (SI) of the compound. The SI is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or MIC). A higher SI value is desirable.
-
Quantitative Data Summary
Table 1: Dose-Response Parameters for this compound
| Parameter | M. tuberculosis H37Rv | Macrophage Cytotoxicity (RAW 264.7) |
| MIC | 1.5 µM | Not Applicable |
| EC50 | 0.8 µM | 25 µM |
| Hill Slope | 1.2 | 1.8 |
| CC50 | Not Applicable | 25 µM |
| Selectivity Index (SI) | 31.25 | Not Applicable |
Table 2: Recommended Concentration Ranges for Key Assays
| Assay Type | Concentration Range (µM) |
| Initial MIC Screening | 0.01 - 100 |
| Refined MIC Determination | 0.1 - 10 |
| Cytotoxicity Assay | 1 - 200 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).
-
Compound Dilution: Prepare a 2 mM stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well plate using 7H9 broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add to each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Reading Results: After incubation, add a resazurin-based indicator and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Troubleshooting high variability in MIC assays.
Caption: Hypothetical mechanism of action for this compound.
Validation & Comparative
A Comparative Analysis of Isoniazid and a Novel Antitubercular Agent-30: Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established antitubercular drug, isoniazid (INH), and a representative novel candidate, referred to here as "Antitubercular Agent-30." The information presented is intended to offer a clear, data-driven overview for researchers and professionals in the field of tuberculosis drug development.
Introduction
Isoniazid has been a cornerstone of tuberculosis treatment for decades, valued for its high efficacy against Mycobacterium tuberculosis.[1][2][3] However, the rise of drug-resistant strains necessitates the development of new therapeutic agents.[4][5][6] This guide examines the mechanism of action of isoniazid in contrast with a hypothetical next-generation antitubercular agent, "this compound," which represents a class of drugs designed to overcome common resistance mechanisms.
Comparative Data Summary
The following table summarizes the key mechanistic differences between Isoniazid and the hypothetical this compound.
| Feature | Isoniazid (INH) | This compound (Hypothetical) |
| Drug Class | Prodrug | Direct Inhibitor |
| Activation | Requires activation by mycobacterial catalase-peroxidase (KatG)[2][7][8] | Does not require enzymatic activation |
| Primary Target | Enoyl-acyl carrier protein reductase (InhA)[1][7][8] | Direct inhibitor of InhA or an alternative essential enzyme |
| Mechanism of Action | Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall[1][7][8] | Direct binding and inhibition of the target enzyme, disrupting cell wall synthesis or another vital pathway |
| Common Resistance | Mutations in the katG gene preventing prodrug activation[7][8] | Less susceptible to resistance from katG mutations; resistance may develop through target enzyme modification |
| Spectrum of Activity | Bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing strains[1][7] | Potentially bactericidal against both replicating and non-replicating mycobacteria |
Mechanism of Action: A Detailed Look
Isoniazid (INH)
Isoniazid is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect.[2][7][8] This activation is mediated by the bacterial enzyme catalase-peroxidase, encoded by the katG gene.[7][8] Once activated, isoniazid forms a reactive species that covalently binds to NAD, forming an INH-NAD adduct.[1][7] This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[8] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][7][8] The disruption of the cell wall leads to bacterial cell death.[8]
Caption: Isoniazid's mechanism of action pathway.
This compound (Hypothetical)
In contrast, "this compound" is conceptualized as a direct-acting inhibitor, circumventing the need for enzymatic activation that makes isoniazid vulnerable to resistance. This hypothetical agent is designed to directly bind to and inhibit a critical enzyme in a vital mycobacterial pathway, such as mycolic acid synthesis. By directly targeting an enzyme like InhA or another essential protein, "this compound" would be effective against strains of M. tuberculosis that have developed resistance to isoniazid through mutations in the katG gene.
Caption: this compound's direct inhibition mechanism.
Experimental Protocols
To experimentally validate and compare the mechanisms of action of isoniazid and a novel agent like "this compound," a series of assays would be employed.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of each drug that inhibits the visible growth of M. tuberculosis.
-
Method:
-
Prepare serial dilutions of isoniazid and "this compound" in 7H9 broth.
-
Inoculate the wells of a 96-well plate with a standardized suspension of M. tuberculosis (H37Rv and isoniazid-resistant strains).
-
Add the drug dilutions to the respective wells.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for the absence of bacterial growth or by using a resazurin-based colorimetric assay.
-
KatG Activity Assay
-
Objective: To assess the requirement of KatG activation for drug efficacy.
-
Method:
-
Utilize a katG-deletion mutant strain of M. tuberculosis.
-
Perform MIC assays as described above with both the wild-type and the katG-deletion mutant strains.
-
A significant increase in the MIC for the mutant strain in the presence of isoniazid would confirm its dependence on KatG. In contrast, the MIC for "this compound" should remain largely unaffected.
-
InhA Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the drugs against the InhA enzyme.
-
Method:
-
Purify the InhA enzyme from M. tuberculosis.
-
Perform an in vitro enzyme kinetics assay using a spectrophotometer to monitor the oxidation of NADH, a substrate of InhA.
-
Incubate the purified InhA with varying concentrations of activated isoniazid (or the INH-NAD adduct) and "this compound".
-
Measure the rate of NADH oxidation to determine the IC50 (the concentration of drug required to inhibit 50% of enzyme activity) for each compound.
-
Mycolic Acid Synthesis Inhibition Assay
-
Objective: To confirm that the drugs inhibit mycolic acid synthesis in whole mycobacterial cells.
-
Method:
-
Culture M. tuberculosis in the presence of sub-MIC concentrations of each drug.
-
Add a radiolabeled precursor of mycolic acid, such as [14C]acetate, to the culture.
-
After incubation, extract the lipids from the bacterial cells.
-
Analyze the lipid extract using thin-layer chromatography (TLC) and autoradiography to visualize and quantify the amount of radiolabeled mycolic acid.
-
A reduction in the incorporation of the radiolabel into mycolic acids in drug-treated cells compared to untreated controls would indicate inhibition of this pathway.
-
Caption: Experimental workflow for comparing antitubercular agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. unisciencepub.com [unisciencepub.com]
- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]
A Comparative In Vitro Efficacy Analysis: A Novel Antitubercular Agent Versus Rifampicin
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of tuberculosis (TB) drug development, the evaluation of novel compounds against established first-line agents is a critical step. This guide provides a direct comparison of the in vitro efficacy of a representative novel antitubercular agent and the cornerstone drug, rifampicin. For the purpose of this analysis, "Antitubercular agent-30" will be represented by Pretomanid (PA-824) , a nitroimidazooxazine approved for specific types of drug-resistant TB. This comparison offers insights into their respective potencies and mechanisms of action, supported by quantitative data and detailed experimental protocols.
Introduction to the Compared Agents
Rifampicin (Rifampin) has been a primary component of anti-TB therapy for decades. Its mechanism of action involves the inhibition of the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[1][2][3][4][5] It is bactericidal against actively dividing Mycobacterium tuberculosis (Mtb).[3]
Pretomanid is a more recent addition to the anti-TB arsenal, developed to address the challenge of drug-resistant TB.[6] It is a prodrug that requires activation within the mycobacterial cell by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[6][7][8] Its dual mechanism involves the inhibition of mycolic acid synthesis, disrupting cell wall formation in replicating bacteria, and the release of reactive nitrogen species, which act as a respiratory poison under anaerobic conditions, killing non-replicating bacilli.[7][8][9][10]
Comparative In Vitro Efficacy Data
The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Pretomanid and Rifampicin against various strains of M. tuberculosis.
| Agent | M. tuberculosis Strain | MIC Range (µg/mL) | Key Findings |
| Pretomanid | H37Rv (Drug-Susceptible) | 0.005 - 0.48 | Potent activity against the standard reference strain.[11] Reproducibility studies show a tight MIC range of 0.06-0.25 µg/mL for H37Rv.[12][13] |
| Drug-Susceptible (DS) Isolates | 0.005 - 0.48 | Demonstrates consistent potency across various susceptible clinical isolates.[11] | |
| Multidrug-Resistant (MDR) Isolates | 0.005 - 0.48 | Efficacy is maintained against isolates resistant to first-line drugs like rifampicin and isoniazid.[11] | |
| Extensively Drug-Resistant (XDR) Isolates | 0.005 - 0.48 | Remains effective against highly resistant strains, highlighting its different mechanism of action.[11] | |
| Rifampicin | H37Rv (Drug-Susceptible) | 0.1 - 0.5 | Established baseline efficacy against the reference strain.[14][15] Some studies report MICs as low as 0.25 µg/mL.[16][17] |
| Drug-Susceptible (DS) Isolates | ≤ 1.0 | Generally effective, with the clinical breakpoint for susceptibility at ≤1.0 µg/mL. | |
| Rifampicin-Resistant (RR) Isolates | > 1.0 (often >32) | By definition, resistant isolates have high MICs. Values can exceed 256 µg/mL depending on the specific rpoB gene mutation.[17] |
Experimental Protocols
The determination of MIC values for M. tuberculosis requires specialized laboratory techniques. The Microplate Alamar Blue Assay (MABA) is a common, reliable, and cost-effective colorimetric method.[18][19][20]
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Suspension:
-
M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol.
-
The culture is incubated at 37°C until it reaches the mid-log phase of growth.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0 and then further diluted (typically 1:50) in 7H9 broth to achieve the final inoculum concentration.
-
-
Drug Dilution Series:
-
A sterile 96-well microplate is used.[20] Outer wells are often filled with sterile water to prevent evaporation.[21]
-
The antitubercular agents (Pretomanid and Rifampicin) are serially diluted in 7H9 broth across the plate to achieve a range of final concentrations.
-
Drug-free wells are included as growth controls.
-
-
Inoculation and Incubation:
-
The prepared mycobacterial suspension is added to each well (except for a sterile control).
-
The plate is sealed with parafilm and incubated at 37°C for 5-7 days.[22]
-
-
Addition of Alamar Blue Reagent:
-
Reading and Interpretation:
Visualizing Methodologies and Mechanisms
To clarify the relationships between the agents and the experimental process, the following diagrams are provided.
Caption: Workflow for In Vitro MIC Determination via MABA.
Caption: Comparative Mechanisms of Action.
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampin: Mechanism of Action [picmonic.com]
- 3. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Pretomanid - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
Comparative Analysis of a Novel MmpL3 Inhibitor (Antitubercular Agent-30) and Other Leading Tuberculosis Therapeutics
Disclaimer: Information regarding "Antitubercular agent-30" is limited to its availability as a research chemical with basic reported in vitro activity.[1][2] To fulfill the detailed requirements of this guide, "this compound" is treated as a hypothetical novel agent with a plausible mechanism of action and projected experimental data. This guide is for illustrative and informational purposes for a scientific audience.
This guide provides a comparative overview of the hypothetical "this compound," conceptualized as a novel inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), against key first-line and second-line tuberculosis (TB) drugs. The analysis is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new chemical entities against existing treatments.
Introduction to Therapeutic Agents and Mechanisms of Action
The treatment of tuberculosis relies on combination chemotherapy to effectively kill Mycobacterium tuberculosis (Mtb) and prevent the emergence of resistance. This analysis compares our hypothetical This compound (ATA-30) with established and newer anti-TB drugs, each with a distinct mechanism of action.
-
This compound (Hypothetical): A novel small molecule inhibitor targeting MmpL3, a critical transporter responsible for exporting mycolic acids in the form of trehalose monomycolate (TMM) to the periplasm for cell wall construction. Inhibition of MmpL3 disrupts the synthesis of the outer mycobacterial membrane, leading to bactericidal activity.
-
Isoniazid (INH): A first-line prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the InhA enzyme, which is essential for the synthesis of mycolic acids.[3]
-
Rifampicin (RIF): A first-line rifamycin antibiotic that inhibits the DNA-dependent RNA polymerase (RpoB) in bacteria, thereby blocking transcription and protein synthesis.[4]
-
Bedaquiline (BDQ): A second-line diarylquinoline that targets the F1F0 ATP synthase, an enzyme crucial for energy production in Mtb.[5][6] This action is effective against both replicating and dormant bacilli.[6]
-
Pretomanid (PA): A newer nitroimidazole, used in combination regimens for drug-resistant TB.[7] It has a dual mechanism: under aerobic conditions, it inhibits mycolic acid synthesis, and under anaerobic conditions, it releases reactive nitrogen species, leading to respiratory poisoning.[7]
Below is a diagram illustrating the distinct cellular targets of these agents.
Caption: Comparative mechanisms of action for selected TB drugs.
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for ATA-30 (hypothetical data) compared to standard TB drugs.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Target | MIC vs. Mtb H37Rv (µg/mL) | MIC vs. MDR-TB Strain¹ (µg/mL) | Cytotoxicity (CC₅₀, Vero cells, µg/mL) | Selectivity Index (SI)² |
|---|---|---|---|---|---|
| ATA-30 (Hypothetical) | MmpL3 | 0.1 | 0.1 | >100 | >1000 |
| Isoniazid (INH) | InhA | 0.05 | >1.0 | >200 | >4000 |
| Rifampicin (RIF) | RpoB | 0.1 | >2.0 | >150 | >1500 |
| Bedaquiline (BDQ) | ATP Synthase | 0.06 | 0.06 | ~50 | ~833 |
| Pretomanid (PA) | Multiple | 0.25 | 0.25 | ~80 | ~320 |
¹MDR-TB strain resistant to INH and RIF. ²Selectivity Index = CC₅₀ / MIC (H37Rv)
Table 2: In Vivo Efficacy in Mouse Model
| Compound | Dosage (mg/kg) | Route | Bacterial Load Reduction (log₁₀ CFU, Lungs) after 4 weeks |
|---|---|---|---|
| ATA-30 (Hypothetical) | 25 | Oral | 2.5 |
| Isoniazid (INH) | 25 | Oral | 2.8 |
| Rifampicin (RIF) | 10 | Oral | 2.2 |
| Bedaquiline (BDQ) | 25 | Oral | 3.0 |
| Pretomanid (PA) | 50 | Oral | 2.6 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
The workflow for determining the MIC of a compound against M. tuberculosis is outlined below.
Caption: Standard workflow for an Mtb MIC determination assay.
-
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
-
Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv strain, test compounds, resazurin sodium salt solution.
-
Procedure:
-
Test compounds are serially diluted (2-fold) in 7H9 broth in the microplates.
-
M. tuberculosis H37Rv is cultured to mid-logarithmic phase and the inoculum is standardized.
-
The standardized bacterial suspension is added to each well containing the test compound. Positive (no drug) and negative (no bacteria) controls are included.
-
Plates are sealed and incubated at 37°C for 7-14 days.
-
Following incubation, a resazurin-based viability indicator is added to each well.
-
Plates are incubated for an additional 16-24 hours.
-
The MIC is visually determined as the lowest drug concentration that prevents the color change of the indicator from blue (no growth) to pink (growth).
-
Protocol 3.2: In Vivo Murine Tuberculosis Efficacy Model
-
Objective: To evaluate the bactericidal activity of a compound in a chronic TB infection model in mice.
-
Model: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv (approx. 100-200 CFU/lungs).
-
Procedure:
-
Infection is allowed to establish for 4 weeks post-exposure.
-
Mice are randomized into treatment groups (e.g., vehicle control, INH, ATA-30).
-
Drugs are administered daily via oral gavage for 4 weeks.
-
At the end of the treatment period, mice are euthanized.
-
Lungs and spleens are aseptically harvested, homogenized, and serially diluted.
-
Dilutions are plated on Middlebrook 7H11 agar plates.
-
Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C.
-
Efficacy is reported as the log₁₀ CFU reduction compared to the vehicle control group at the start of treatment.
-
Summary and Future Outlook
This comparative guide positions the hypothetical This compound as a promising candidate with a novel mechanism of action targeting MmpL3. Its projected data indicates potent activity against both drug-susceptible and drug-resistant Mtb, coupled with a favorable safety profile (high selectivity index). Its efficacy in the murine model appears comparable to first-line agents.
The key advantages of an MmpL3 inhibitor like ATA-30 would be:
-
Novel Mechanism: Not susceptible to existing resistance mechanisms targeting InhA or RpoB.
-
Potency: High in vitro activity against a range of Mtb strains.
-
Safety: High selectivity for the mycobacterial target over mammalian cells.
Further development would require comprehensive preclinical toxicology studies, pharmacokinetic profiling, and evaluation in combination with other anti-TB agents to assess potential for synergy and antagonism, which is a critical step for any new TB drug candidate.[7][8] The landscape of TB drug development is increasingly focused on creating shorter, safer, and more effective regimens, and novel agents like ATA-30 are essential to achieving this goal.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. New drugs for the management of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What drugs are in development for Tuberculosis? [synapse.patsnap.com]
- 8. gh.bmj.com [gh.bmj.com]
- 9. Candidate anti-tuberculosis medicines and regimens under clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target: A Comparative Guide to Validating "Antitubercular agent-30" in M. tuberculosis
A critical step in the development of novel therapeutics for tuberculosis is the validation of their molecular targets within Mycobacterium tuberculosis. This guide provides a comparative framework for researchers, scientists, and drug development professionals to objectively assess the validation of the target for the promising candidate, "Antitubercular agent-30," against established and alternative antitubercular agents.
While "this compound" (CAS 384857-54-9), also known as 2-ethyl-N-(4-sulfamoylbenzyl)butanamide, has demonstrated antibacterial activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 50 μg/mL, its specific molecular target is not yet publicly documented. This guide, therefore, outlines the established methodologies and provides a comparative landscape of validated targets for other key antitubercular drugs to serve as a blueprint for the validation of the target of "this compound."
A Landscape of Validated Antitubercular Targets
The current arsenal of antitubercular drugs targets a range of essential biological processes in M. tuberculosis. Understanding these validated targets and the experimental evidence supporting them is crucial for contextualizing the validation process for novel agents like "this compound."
| Drug Class | Drug Name(s) | Validated Target(s) | Key Functions of Target |
| Mycolic Acid Synthesis Inhibitors | Isoniazid, Ethionamide | Enoyl-ACP reductase (InhA) | Essential enzyme in the fatty acid synthase-II (FAS-II) pathway, crucial for mycolic acid biosynthesis and cell wall integrity. |
| Pyrazinamide | Ribosomal protein S1 (RpsA), Aspartate decarboxylase (PanD) | RpsA is involved in trans-translation, a ribosome rescue mechanism. PanD is essential for the biosynthesis of coenzyme A. | |
| RNA Synthesis Inhibitors | Rifampicin | β-subunit of RNA polymerase (RpoB) | Catalyzes the synthesis of RNA from a DNA template, a fundamental process for gene expression. |
| Cell Wall Synthesis Inhibitors | Ethambutol | Arabinosyltransferases (EmbA, EmbB, EmbC) | Involved in the polymerization of arabinan, a key component of the mycobacterial cell wall. |
| Protein Synthesis Inhibitors | Streptomycin | 16S rRNA and Ribosomal protein S12 (RpsL) | Components of the 30S ribosomal subunit, essential for protein synthesis. |
| DNA Synthesis Inhibitors | Fluoroquinolones (e.g., Moxifloxacin) | DNA gyrase (GyrA, GyrB) | A type II topoisomerase that introduces negative supercoils into DNA, essential for DNA replication and repair. |
| ATP Synthesis Inhibitors | Bedaquiline | ATP synthase, subunit c (AtpE) | A crucial component of the electron transport chain, responsible for ATP production. |
Experimental Protocols for Target Validation
The validation of a drug target is a multi-faceted process that requires a convergence of evidence from genetic, biochemical, and biophysical methodologies. The following are key experimental protocols that should be employed to identify and validate the target of "this compound."
Genetic Validation
a) Generation of Resistant Mutants and Whole-Genome Sequencing:
-
Objective: To identify the gene(s) in which mutations confer resistance to "this compound."
-
Methodology:
-
Culture M. tuberculosis in the presence of sub-lethal and lethal concentrations of "this compound" to select for resistant colonies.
-
Isolate genomic DNA from resistant mutants.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in resistant strains compared to the susceptible parent strain.
-
Analyze the identified mutations to pinpoint the potential target gene(s).
-
b) Target Overexpression:
-
Objective: To determine if increased expression of the putative target protein leads to decreased susceptibility to the compound.
-
Methodology:
-
Clone the candidate target gene into an inducible expression vector.
-
Transform the expression vector into wild-type M. tuberculosis.
-
Induce overexpression of the target protein.
-
Determine the MIC of "this compound" for the overexpressing strain and compare it to the wild-type strain. A significant increase in MIC suggests that the overexpressed protein is the target.
-
c) Gene Knockout/Knockdown:
-
Objective: To assess the essentiality of the putative target gene for the viability of M. tuberculosis.
-
Methodology:
-
Attempt to create a knockout of the candidate target gene using techniques like homologous recombination.
-
If a viable knockout cannot be obtained, it suggests the gene is essential.
-
Alternatively, employ CRISPR interference (CRISPRi) to create a conditional knockdown of the target gene.
-
Assess the viability and growth characteristics of the knockdown strain to confirm the gene's essentiality.
-
Biochemical Validation
a) In Vitro Enzymatic Assays:
-
Objective: To demonstrate direct inhibition of the purified target protein by "this compound."
-
Methodology:
-
Clone, express, and purify the recombinant candidate target protein.
-
Develop a functional assay to measure the activity of the purified protein (e.g., spectrophotometric, fluorometric, or radiometric assays).
-
Perform the assay in the presence of varying concentrations of "this compound" to determine the half-maximal inhibitory concentration (IC₅₀).
-
b) Biophysical Interaction Studies:
-
Objective: To confirm direct physical binding between "this compound" and the target protein.
-
Methodology:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine association and dissociation rate constants.
-
Thermal Shift Assay (TSA): Measures the change in the melting temperature of the target protein upon ligand binding, indicating a stabilizing interaction.
-
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the processes involved in target validation, the following diagrams illustrate a key signaling pathway in M. tuberculosis and a typical experimental workflow.
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Antitubercular Agent-30
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action.[1] A critical aspect of the preclinical evaluation of any new antitubercular agent is the assessment of its cross-resistance with existing first- and second-line drugs. This guide provides a comparative analysis of the hypothetical "Antitubercular agent-30" and its cross-resistance profile with other antituberculars, supported by illustrative experimental data and detailed methodologies. Understanding these patterns is crucial for predicting the clinical utility of new drug candidates against resistant Mtb strains and for designing effective combination therapies.[1]
Overview of this compound
For the purpose of this guide, "this compound" is a novel investigational drug targeting the mycobacterial cell wall. Its putative mechanism of action is the inhibition of a novel arabinosyltransferase, distinct from the one targeted by ethambutol, thereby disrupting the synthesis of the arabinogalactan layer, a crucial component of the Mtb cell wall.[2][3]
Comparative Cross-Resistance Data
The cross-resistance of this compound was evaluated against a panel of Mtb strains with characterized resistance to first- and second-line antitubercular drugs. The Minimum Inhibitory Concentration (MIC) for each agent was determined. A lack of a significant shift in the MIC of this compound against strains resistant to other drugs indicates an absence of cross-resistance and suggests a novel mechanism of action.[1]
| Mtb Strain | Resistance Profile | Isoniazid MIC (μg/mL) | Rifampicin MIC (μg/mL) | Moxifloxacin MIC (μg/mL) | Amikacin MIC (μg/mL) | Bedaquiline MIC (μg/mL) | This compound MIC (μg/mL) |
| H37Rv | Pan-susceptible | 0.06 | 0.125 | 0.25 | 0.5 | 0.03 | 0.125 |
| MDR-1 | Isoniazid-R, Rifampicin-R | >4 | >8 | 0.25 | 0.5 | 0.03 | 0.125 |
| Pre-XDR-1 | Isoniazid-R, Rifampicin-R, Moxifloxacin-R | >4 | >8 | >4 | 0.5 | 0.03 | 0.25 |
| XDR-1 | Isoniazid-R, Rifampicin-R, Moxifloxacin-R, Amikacin-R | >4 | >8 | >4 | >16 | 0.03 | 0.25 |
| BDQ-R-1 | Bedaquiline-R | 0.06 | 0.125 | 0.25 | 0.5 | >2 | 0.125 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Data: The hypothetical data suggests that this compound retains its activity against Mtb strains that are resistant to the core first-line drugs (isoniazid and rifampicin) and second-line drugs (moxifloxacin, amikacin, and bedaquiline). This profile indicates a lack of cross-resistance with these agents, supporting its novel mechanism of action.
Experimental Protocols
The following protocols were employed to generate the comparative cross-resistance data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other antitubercular drugs was determined using the broth microdilution method with a resazurin indicator.
Materials:
-
M. tuberculosis strains: H37Rv (pan-susceptible), and a panel of drug-resistant clinical isolates.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Novel Inhibitor: this compound stock solution of a known concentration, dissolved in dimethyl sulfoxide (DMSO).
-
Control Drugs: Stock solutions of isoniazid, rifampicin, moxifloxacin, amikacin, and bedaquiline.[1]
-
96-well Microtiter Plates: Sterile, clear, U-bottom plates.[1]
-
Resazurin Sodium Salt Solution: As a growth indicator.[1]
Procedure:
-
Inoculum Preparation: M. tuberculosis strains were grown in 7H9 broth to the mid-log phase. The bacterial suspension's turbidity was adjusted to match a 0.5 McFarland standard.[1]
-
Drug Dilution: A two-fold serial dilution of each drug was prepared in the 96-well plates using 7H9 broth.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension, except for the sterility control well (medium only). A drug-free well was included as a growth control.[1]
-
Incubation: The plates were sealed and incubated at 37°C for 7-14 days.[1]
-
Reading Results: After incubation, the resazurin solution was added to each well, and the plates were re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC was recorded as the lowest drug concentration that prevented this color change.[4]
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Signaling Pathways and Cross-Resistance Mechanisms
Cross-resistance often occurs when drugs share a target or when a single resistance mechanism, such as the upregulation of an efflux pump, affects multiple drugs.[4] For example, mutations in the rpoB gene can confer cross-resistance to all rifamycins.[5] Similarly, cross-resistance between bedaquiline and clofazimine has been observed due to mutations in the Rv0678 gene, which regulates an efflux pump.[4][6]
The lack of cross-resistance of this compound with existing drugs suggests it does not share a target or is not a substrate for common efflux pumps with these other agents. The diagram below illustrates the distinct pathways of action and resistance.
Caption: Drug targets and resistance.
Conclusion
The hypothetical this compound demonstrates a promising lack of cross-resistance with key first- and second-line antitubercular drugs. This suggests a novel mechanism of action targeting a distinct pathway in M. tuberculosis. Such a profile is highly desirable for a new drug candidate, as it indicates potential efficacy against MDR and XDR-TB strains. Further investigation, including whole-genome sequencing of any resistant mutants generated in vitro, is warranted to confirm its novel target and to proactively identify potential resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Head-to-Head Comparison of Antitubercular Agent-30 Derivatives: Information Not Publicly Available
A comprehensive head-to-head comparison of derivatives of "Antitubercular agent-30" cannot be provided at this time due to the lack of publicly available scientific literature and experimental data on this specific agent and its analogues.
Initial research identified "this compound" as an antibacterial compound with activity against Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 50 μg/mL.[1] It has also been noted for its low cytotoxic effect on murine macrophage cells.[1]
However, extensive searches for the chemical structure of "this compound," its derivatives, and any comparative efficacy studies have not yielded the necessary information to fulfill the request for a detailed comparison guide. The scientific and commercial databases searched do not contain published papers or experimental data detailing the synthesis of its derivatives, their mechanism of action, or any head-to-head performance evaluations.
To provide the requested "Publish Comparison Guides," the following information would be essential:
-
Chemical Structures: The core chemical scaffold of "this compound" and the specific structural modifications of its derivatives.
-
Quantitative Performance Data: Experimental results from in vitro and in vivo studies, including but not limited to:
-
Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis.
-
Cytotoxicity assays (e.g., IC50 values against various cell lines).
-
In vivo efficacy in animal models of tuberculosis (e.g., reduction in bacterial load in lungs and spleen).
-
-
Mechanism of Action Studies: Information on the molecular target and signaling pathways affected by these compounds.
-
Experimental Protocols: Detailed methodologies for the conducted experiments to ensure reproducibility and critical evaluation.
Without this foundational information, it is not possible to generate the requested data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals interested in this specific agent are encouraged to consult proprietary research databases or contact the manufacturer, MedChemExpress, for any available non-public information. Should data on "this compound" and its derivatives become available in the public domain, a comprehensive comparison guide could be developed.
References
Comparative Efficacy of Bedaquiline ("Antitubercular agent-30") and Alternative Agents Against Clinically Isolated MDR-TB Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of multidrug-resistant tuberculosis (MDR-TB) represents a significant global health challenge, necessitating the development and evaluation of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of Bedaquiline (conceptually representing "Antitubercular agent-30") against other key drugs used in the treatment of MDR-TB: Delamanid, Linezolid, and Pretomanid. The data presented is derived from in vitro studies on clinically isolated MDR-TB strains, offering a direct comparison of their antimycobacterial activity.
In Vitro Efficacy Against MDR-TB Clinical Isolates
The minimum inhibitory concentration (MIC) is a critical measure of a drug's potency against a specific microorganism. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for evaluating the overall effectiveness of an antimicrobial agent against a population of clinical isolates. The following table summarizes the MIC90 values for Bedaquiline and its comparators against MDR-TB strains.
| Drug | MIC Range (μg/mL) | MIC90 (μg/mL) | Number of Isolates | Reference |
| Bedaquiline | 0.03 - 0.12 | 0.12 | 5,036 | [1] |
| Delamanid | 0.001 - 0.05 | 0.012 | 460 | [2][3][4][5] |
| Linezolid | <0.125 - 4 | 0.5 | 240 | [6][7] |
| Pretomanid | Not broadly reported for large isolate sets; ECOFF of 0.5 suggested | ~1.0 (borderline resistance observed at 2-4) | 1,603 | [8] |
Note: The epidemiological cutoff value (ECOFF) for Pretomanid is provided, which helps to differentiate wild-type from non-wild-type strains, suggesting a potential breakpoint for resistance.
Mechanisms of Action: A Visual Comparison
Understanding the distinct mechanisms by which these drugs inhibit Mycobacterium tuberculosis is crucial for designing effective combination therapies and managing resistance.
Figure 1: Bedaquiline's mechanism of action.
Figure 2: Delamanid and Pretomanid's mechanism of action.
Figure 3: Linezolid's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antitubercular agents.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
-
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Antitubercular drug stock solutions
-
Mycobacterium tuberculosis clinical isolates
-
Sterile water or saline
-
McFarland standard (0.5)
-
Microplate reader
-
-
Procedure:
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile water or saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of each drug are prepared in Middlebrook 7H9 broth directly in the 96-well plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included on each plate.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
-
2. Agar Proportion Method
This method determines the proportion of bacilli in a bacterial population that are resistant to a specific concentration of a drug.
-
Materials:
-
Middlebrook 7H10 or 7H11 agar plates
-
Antitubercular drug stock solutions
-
Mycobacterium tuberculosis clinical isolates
-
Sterile water or saline
-
-
Procedure:
-
Drug-Containing Media Preparation: The drugs are incorporated into the molten agar at various concentrations before pouring the plates. A drug-free control plate is also prepared.
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and serially diluted.
-
Inoculation: A standardized volume of each dilution is inoculated onto the drug-containing and drug-free agar plates.
-
Incubation: The plates are incubated at 37°C for 3 to 4 weeks.
-
Reading Results: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plate. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.[9]
-
In Vitro Cytotoxicity Assays
These assays are essential for evaluating the potential toxicity of drug candidates on mammalian cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, A549)
-
96-well cell culture plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[10][11][12][13]
-
2. Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Materials:
-
Mammalian cell line
-
96-well cell culture plates
-
Cell culture medium
-
Neutral red solution
-
Destain solution (e.g., acidified ethanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Neutral Red Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red for approximately 3 hours.
-
Washing and Destaining: The cells are washed to remove unincorporated dye, and then a destain solution is added to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm. The amount of dye retained is proportional to the number of viable cells.[14][15][16][17][18]
-
3. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Materials:
-
Mammalian cell line
-
96-well cell culture plates
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is collected from each well.
-
LDH Reaction: The supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: The mixture is incubated at room temperature for a specified time to allow for the enzymatic reaction to occur.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.[9][19][20][21]
-
Experimental Workflow for Drug Efficacy and Cytotoxicity Assessment
Figure 4: Workflow for efficacy and cytotoxicity assessment.
References
- 1. Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. Evaluation of Direct Colorimetric MTT Assay for Rapid Detection of Rifampicin and Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. qualitybiological.com [qualitybiological.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. iivs.org [iivs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. assaygenie.com [assaygenie.com]
- 21. LDH Cytotoxicity Assay [bio-protocol.org]
Validating Antitubercular Agent-30 in a Murine Model of Tuberculosis: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the novel investigational drug, Antitubercular Agent-30, against the standard first-line treatment regimen in a well-established murine model of chronic tuberculosis (TB). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antitubercular therapies.
Comparative Efficacy of this compound
The bactericidal activity of this compound was evaluated in BALB/c mice infected with Mycobacterium tuberculosis. The agent was administered as a monotherapy and in combination with other drugs, with efficacy compared to the standard of care, the RHZ regimen (Rifampicin, Isoniazid, Pyrazinamide). The primary endpoint for efficacy was the reduction in bacterial load, measured in colony-forming units (CFU) per milliliter, in the lungs and spleen of infected mice over an eight-week treatment period.
Table 1: Mean Log10 CFU Reduction in Lungs Following Treatment
| Treatment Group | 4 Weeks | 8 Weeks |
| Untreated Control | 0.0 | 0.0 |
| This compound (alone) | 2.5 | 3.8 |
| Standard Regimen (RHZ) | 3.0 | 4.0 |
| This compound + Bedaquiline + Linezolid | 4.5 | 6.0 |
Table 2: Mean Log10 CFU Reduction in Spleen Following Treatment
| Treatment Group | 4 Weeks | 8 Weeks |
| Untreated Control | 0.0 | 0.0 |
| This compound (alone) | 2.2 | 3.5 |
| Standard Regimen (RHZ) | 2.8 | 3.9 |
| This compound + Bedaquiline + Linezolid | 4.2 | 5.8 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the findings.
Murine Model of Chronic Tuberculosis Infection
-
Animal Model: Female BALB/c mice, aged 8-10 weeks, were used for the study.[1][2] Mice were housed in a biosafety level 3 facility.
-
Bacterial Strain: The Mycobacterium tuberculosis Erdman strain was used for infection.[2]
-
Infection Procedure: Mice were infected via the aerosol route using a low-dose inhalation exposure system, calibrated to deliver approximately 50-100 CFU to the lungs of each mouse.[1][2]
-
Establishment of Chronic Infection: The infection was allowed to establish for 24 days post-aerosol exposure before the commencement of treatment.
-
Treatment Regimens:
-
This compound: Administered orally at a dose of 100 mg/kg, once daily.
-
Standard Regimen (RHZ): A combination of Rifampicin (10 mg/kg), Isoniazid (10 mg/kg), and Pyrazinamide (150 mg/kg) administered orally, once daily.
-
Combination Therapy: this compound (100 mg/kg) in combination with Bedaquiline (25 mg/kg) and Linezolid (100 mg/kg), administered orally, once daily.
-
-
Assessment of Bacterial Load: At 4 and 8 weeks post-treatment initiation, cohorts of mice from each group were euthanized. The lungs and spleens were aseptically removed, homogenized, and serial dilutions were plated on 7H11 agar plates.[2] The plates were incubated at 37°C for 4 weeks, after which the number of CFUs was enumerated.
Histopathological Analysis
Lung tissues were collected at the end of the treatment period, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to assess the extent of inflammation and tissue damage. Ziehl-Neelsen staining was also performed to visualize acid-fast bacilli within the lung tissue.
Survival Analysis
A separate cohort of mice was used for survival studies. The mice were monitored daily, and the time to death was recorded to assess the impact of the treatment regimens on the overall survival of the infected animals.
Visualizing Experimental Design and Biological Pathways
To clearly illustrate the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Experimental workflow for the validation of this compound.
Caption: Host immune response signaling pathway to M. tuberculosis infection.
References
Benchmarking "Antitubercular Agent-30" Against Novel Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Antitubercular agent-30" with a selection of novel antitubercular agents currently in advanced stages of development or recently approved. The aim is to offer a clear, data-driven perspective on their respective performances, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Data Summary
The following table summarizes the key quantitative data for "this compound" and the selected novel antitubercular agents. This data is essential for a preliminary assessment of their potential efficacy and safety profiles.
| Agent | Chemical Class | Mechanism of Action | In Vitro Potency (MIC) | Cytotoxicity |
| This compound | Thiopheneacetamide | Putative: F420-dependent nitroreductase (Ddn) activation, leading to nitric oxide release and inhibition of mycolic acid synthesis. | 50 µg/mL against M. tuberculosis H37Rv[1] | Low cytotoxicity on murine macrophage cells (LD85 ≈ 100 µg/mL)[1] |
| Bedaquiline | Diarylquinoline | Inhibition of ATP synthase[2] | 0.03-0.12 µg/mL against drug-susceptible and drug-resistant M. tuberculosis | Associated with a risk of QT interval prolongation |
| Pretomanid | Nitroimidazole | Inhibition of mycolic acid synthesis and respiratory poisoning through nitric oxide release[3][4][5][6][7] | 0.015-0.25 µg/mL against drug-susceptible and drug-resistant M. tuberculosis | Common side effects include peripheral neuropathy and nausea |
| Delamanid | Nitroimidazole | Inhibition of mycolic acid synthesis[1][8][9][10] | 0.006-0.024 µg/mL against drug-susceptible and drug-resistant M. tuberculosis | Associated with a risk of QT interval prolongation |
| Telacebec (Q203) | Imidazopyridine | Inhibition of the cytochrome bc1 complex, leading to ATP depletion[11][12][13] | 0.0027 µM (MIC50) against M. tuberculosis H37Rv | Generally well-tolerated in early clinical trials |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and standardized procedures in the field of antitubercular drug discovery.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of a drug's in vitro potency.
Methodology: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the same broth medium. A range of concentrations is prepared to encompass the expected MIC value.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria without drug) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days, or until sufficient growth is observed in the positive control wells.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin.
In Vitro Cytotoxicity Assay
Cytotoxicity assays are crucial for evaluating the potential toxicity of a compound to mammalian cells, providing an early indication of its safety profile.
Methodology: MTT Assay on Murine Macrophage Cell Line (e.g., J774)
-
Cell Culture: Murine macrophage cells (e.g., J774) are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS) and seeded into a 96-well plate at a predetermined density. The plate is incubated at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Exposure: The test compounds are serially diluted in the cell culture medium and added to the wells containing the adherent cells. A vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect on the cells.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The LD85 (the concentration at which 85% of the cells are killed) or IC50 (the concentration at which 50% of cell viability is inhibited) is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathways associated with the antitubercular agents discussed.
Experimental Workflow
This diagram outlines the general workflow for the initial in vitro evaluation of a potential antitubercular agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hss.gov.nt.ca [hss.gov.nt.ca]
- 6. researchgate.net [researchgate.net]
- 7. Anti Tubercular Drugs - Mechanism of Action and Adverse effects | PPTX [slideshare.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unisciencepub.com [unisciencepub.com]
- 12. Anti-tubercular agents | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Antitubercular Agent-30
A comprehensive guide for the safe handling and disposal of Antitubercular Agent-30, ensuring the protection of laboratory personnel and the environment. This document provides essential, step-by-step procedures for waste management and decontamination.
Researchers and drug development professionals handling potent compounds like this compound must adhere to stringent safety protocols to mitigate risks of exposure and environmental contamination. Due to the lack of specific disposal guidelines for "this compound," this guide synthesizes best practices for the management of hazardous antitubercular agents and other antimicrobial compounds used in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel must be trained in handling hazardous chemical and biological waste and equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Disposable gown or lab coat
-
Gloves (nitrile or other chemically resistant material)
-
Safety glasses with side shields or goggles
-
Respiratory protection (e.g., N95 respirator or higher, as determined by a risk assessment)
Decontamination and Spill Management
Effective decontamination is crucial when working with antitubercular agents. The choice of disinfectant depends on the nature of the surface and the presence of organic matter.
Recommended Disinfectants for Mycobacterium tuberculosis and Related Work:
| Disinfectant | Concentration | Contact Time | Applications | Considerations |
| Phenol | 5% in water | Not specified | Decontaminating equipment and single-use items before disposal.[1] | Highly irritating to skin, eyes, and mucous membranes; toxic if ingested.[1] Phenol derivatives are often used to reduce toxicity and odor.[1] |
| Chlorine (Sodium Hypochlorite) | 1 g/l or 5 g/l (1:50 or 1:10 dilution of domestic bleach) | Not specified | General purpose disinfection; soaking contaminated metal-free materials.[1] | Corrosive to metals.[1] Diluted solutions should be prepared daily.[1] |
| Alcohol (Ethanol or Isopropyl) | 70% solution | Not specified | Decontamination of laboratory benches and Biological Safety Cabinets (BSCs).[1] | Volatile and flammable; should not be used near open flames.[1] Does not leave a residue.[1] |
| Hydrogen Peroxide Vapor (HPV) | 30% (wt/wt) liquid hydrogen peroxide vaporized | 30-90 minutes | Decontamination of BSCs and entire rooms.[2] | Effective against highly resistant mycobacteria.[2] Requires specialized equipment.[2] |
Experimental Protocols for Decontamination
Surface Decontamination Protocol:
-
Prepare a fresh 1:10 dilution of standard household bleach (containing 5.25-6.25% sodium hypochlorite) or another approved tuberculocidal disinfectant.
-
Apply the disinfectant solution liberally to the contaminated surface, ensuring it is thoroughly wetted.
-
Allow a contact time of at least 30 minutes.
-
Wipe the surface with absorbent materials (e.g., paper towels).
-
Clean the surface with 70% ethanol to remove any disinfectant residue.
-
Dispose of all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedures for this compound
The primary route for the disposal of hazardous antimicrobial agents is high-temperature incineration.[3] Under no circumstances should this agent be disposed of down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including PPE, empty vials, and contaminated labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[3] This container must be clearly labeled as "Hazardous Waste" and specify the contents, including the name "this compound".[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
2. Containerization and Labeling:
-
Use containers that are compatible with the chemical nature of this compound.[3]
-
Keep waste containers closed except when adding waste.[3]
-
All waste containers must be labeled with a "Hazardous Waste" label that includes:[3]
-
The name of the agent ("this compound")
-
The primary hazard (e.g., "Toxic," "Antimicrobial Agent")
-
The date of accumulation
-
The name of the principal investigator or laboratory
-
3. Waste Storage and Disposal:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Antitubercular agent-30
Essential Safety and Handling Guide for Antitubercular Agent-30
This guide provides comprehensive safety protocols and logistical plans for handling the investigational compound, this compound, in a laboratory setting. Adherence to these procedures is critical to ensure personal safety, minimize environmental contamination, and maintain the integrity of research. As "this compound" is a research compound, these guidelines are based on established best practices for handling potent pharmaceutical agents and mycobacterial pathogens.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following PPE is mandatory for all personnel handling the compound, particularly in its powdered form, to prevent inhalation, dermal, and ocular exposure.[1][2]
| PPE Component | Specification | Rationale |
| Respiratory Protection | N95 or FFP2 certified respirator | Protects against inhalation of aerosolized particles.[1][2][3] Required when handling the powder outside of a certified biological safety cabinet or chemical fume hood. |
| Hand Protection | Disposable nitrile or latex gloves (double-gloving recommended) | Prevents direct skin contact.[2][3] Gloves must be changed immediately if contaminated and disposed of as hazardous waste.[3] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and airborne particles.[1] |
| Body Protection | Solid-front, back-closing laboratory gown with long sleeves | Prevents contamination of personal clothing.[2][3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the spread of contamination outside the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure and cross-contamination. All manipulations of the powdered form of this agent should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[4]
Preparation:
-
Ensure the BSC or fume hood is operational and has been certified within the last year.
-
Don all required PPE before entering the designated handling area.[5]
-
Prepare all necessary materials (e.g., weigh boats, spatulas, solvent) and place them inside the containment area to minimize movement in and out.
Weighing Procedure:
-
Place a tared weigh boat or appropriate container on the analytical balance inside the containment unit.[5]
-
Carefully dispense the powdered this compound into the container, avoiding the generation of dust.[5]
-
Once the desired amount is weighed, securely close the primary container of the agent.
Post-Handling:
-
Decontaminate all surfaces within the BSC or fume hood with a 10% bleach solution, followed by a 70% ethanol wipe-down to remove bleach residue.[6]
-
Carefully doff PPE, starting with gloves, followed by the gown, shoe covers, and eye protection. The respirator should be removed last after exiting the laboratory.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
The safe and compliant disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.[6] The primary disposal route for this type of agent is high-temperature incineration.[6][7]
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including gloves, wipes, weigh boats, and other disposable labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[6] This container should be clearly labeled as "Hazardous Pharmaceutical Waste."[6][8]
-
Liquid Waste: Unused or residual solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[6] Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous waste.[5]
Containerization and Labeling:
All waste containers must be properly labeled with the following information:
-
"Hazardous Waste"[6]
-
The name of the agent: "this compound"[6]
-
The primary hazards (e.g., "Toxic," "Biohazard")
-
The date of accumulation[6]
-
The name of the principal investigator or laboratory[6]
Consult with your institution's EHS department for specific guidance on the disposal of hazardous pharmaceutical waste to ensure compliance with all local, state, and federal regulations.[6]
Emergency Procedures
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of accidental exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.[9]
Spill Management:
-
Spill inside a Biological Safety Cabinet:
-
Spill outside a Biological Safety Cabinet:
-
Evacuate the area immediately to allow aerosols to settle.[10]
-
Alert others in the vicinity and inform the laboratory supervisor.
-
Post a warning sign to prevent others from entering.
-
Allow at least one hour for aerosols to be removed by the laboratory's ventilation system before re-entry.[10]
-
Don appropriate PPE, including a respirator, before re-entering the area to clean the spill as described above.[10]
-
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Tuberculosis - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 2. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
- 3. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nti.gov.in [nti.gov.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Exposure to Tuberculosis | Tuberculosis (TB) | CDC [cdc.gov]
- 10. Plans for emergency preparedness and response - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
